CAY10677
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
5-[3-(diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5/c1-4-7-8-9-10-11-14-30-19-22(18-29(5-2)6-3)23-15-20(12-13-24(23)30)21-16-27-25(26)28-17-21/h12-13,15-17,19H,4-11,14,18H2,1-3H3,(H2,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAUEDVXIIXVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=CN=C(N=C3)N)CN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of CAY10677: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10677 is a potent and cell-permeable small molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). As an analog of cysmethynil (B1669675), this compound has been developed for improved solubility, making it a valuable tool for studying the biological consequences of Icmt inhibition in cancer and other diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its molecular target, the downstream signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of Icmt
The primary mechanism of action of this compound is the specific inhibition of Isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is a critical enzyme that catalyzes the final step in the post-translational modification of a class of proteins containing a C-terminal CAAX motif. This modification process, known as prenylation and subsequent methylation, is essential for the proper subcellular localization and function of these proteins, many of which are key signaling molecules.
The process begins with the attachment of a farnesyl or geranylgeranyl isoprenoid lipid to a cysteine residue within the CAAX motif. Following this, the -AAX amino acids are cleaved, and Icmt then methylates the newly exposed carboxyl group of the prenylated cysteine. This final methylation step increases the hydrophobicity of the C-terminus, facilitating the protein's anchoring to cellular membranes, such as the plasma membrane or the endoplasmic reticulum.
By inhibiting Icmt, this compound prevents this crucial methylation step. The absence of methylation on prenylated proteins, most notably members of the Ras superfamily of small GTPases, leads to their mislocalization and subsequent functional impairment. This disruption of protein localization and function is the foundational event through which this compound exerts its cellular effects.
Downstream Signaling Consequences of Icmt Inhibition
The inhibition of Icmt by this compound triggers a cascade of downstream effects, primarily stemming from the disruption of Ras signaling. However, its impact extends to other crucial cellular processes, including cell cycle progression, apoptosis, and DNA damage repair.
Impact on Ras/MAPK Signaling
Ras proteins are central to cellular signaling, regulating proliferation, differentiation, and survival. Their proper localization to the plasma membrane, which is dependent on Icmt-mediated methylation, is critical for their function.
Inhibition of Icmt leads to the accumulation of unmethylated Ras proteins, which are unable to efficiently localize to the plasma membrane. This prevents their interaction with upstream activators and downstream effectors, leading to a significant reduction in the activity of the Ras-Raf-MEK-ERK (MAPK) signaling cascade. A measurable consequence of this is a decrease in the phosphorylation of ERK.
Induction of Cell Cycle Arrest and Apoptosis
The suppression of MAPK signaling, a key pro-proliferative pathway, contributes to cell cycle arrest, often at the G1 and G2/M phases. In sensitive pancreatic cancer cell lines, Icmt inhibition leads to an upregulation of the cyclin-dependent kinase inhibitor p21.[1] This increase in p21 is a critical mediator of the observed cell-cycle arrest.[1]
Furthermore, prolonged Icmt inhibition can induce apoptosis. This is, in part, mediated by the p21-regulated induction of BNIP3, a pro-apoptotic member of the Bcl-2 family.[1] The induction of BNIP3 suggests a link between the metabolic stress caused by Icmt inhibition and the activation of the apoptotic machinery.[1]
Impairment of DNA Damage Repair
Recent studies have revealed a role for Icmt in the DNA damage response. Inhibition of Icmt has been shown to compromise the DNA damage repair machinery, leading to an accumulation of DNA damage and sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.[2] This effect is also linked to the reduction in MAPK signaling, which is required for the expression of key DNA repair proteins.[2]
Quantitative Data
The inhibitory and anti-proliferative activities of this compound and the related compound cysmethynil are summarized below.
| Compound | Target | IC50 (µM) | Cell Line | Assay Type |
| This compound | Icmt | 0.86 | N/A | In vitro enzyme assay |
| This compound | N/A | 2.63 | MDA-MB-231 | Antiproliferative assay |
| This compound | N/A | 2.55 | PC3 | Antiproliferative assay |
| Cysmethynil | Icmt | ~1-2 | N/A | In vitro enzyme assay |
| Cysmethynil | N/A | 27.4 | MDA-MB-231 | Antiproliferative assay |
| Cysmethynil | N/A | 25.2 | PC3 | Antiproliferative assay |
Table 1: In vitro inhibitory and antiproliferative activities of this compound and cysmethynil.
In vivo studies using Icmt inhibitors have demonstrated dose-dependent anti-tumor effects. For instance, treatment of pancreatic cancer xenografts with cysmethynil resulted in a dose-dependent increase in the mRNA levels of p21 and BNIP3.[1]
| Treatment Group | Relative p21 mRNA Expression | Relative BNIP3 mRNA Expression |
| Vehicle Control | 1.0 | 1.0 |
| Cysmethynil (low dose) | 2.5 | 3.0 |
| Cysmethynil (high dose) | 4.0 | 5.5 |
Table 2: Relative mRNA expression in pancreatic cancer xenografts following Icmt inhibitor treatment. Data are illustrative based on published findings.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.
In Vitro Icmt Inhibition Assay (Radiometric)
Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) to a farnesylated substrate by Icmt.
Materials:
-
Recombinant Icmt enzyme
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)
-
Icmt substrate (e.g., N-acetyl-S-farnesyl-L-cysteine, AFC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
This compound
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, AFC, and varying concentrations of this compound.
-
Initiate the reaction by adding recombinant Icmt enzyme.
-
Add [³H]SAM to start the methylation reaction.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction (e.g., by adding a high concentration of SDS).
-
Quantify the incorporated radioactivity by scintillation counting.
-
Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Ras Localization Assay
Principle: Proper methylation by Icmt is required for the localization of Ras to the plasma membrane. Inhibition of Icmt will cause Ras to be mislocalized to the cytoplasm and Golgi.
Materials:
-
Cancer cell line (e.g., PC3)
-
Cell culture medium
-
This compound
-
Plasmid expressing a fluorescently tagged Ras protein (e.g., GFP-K-Ras)
-
Transfection reagent
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips or in imaging dishes.
-
Transfect cells with the GFP-K-Ras plasmid.
-
Allow 24 hours for protein expression.
-
Treat cells with varying concentrations of this compound or vehicle control for 12-24 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Visualize the subcellular localization of GFP-K-Ras using a confocal microscope. In control cells, GFP-K-Ras will be localized to the plasma membrane, while in this compound-treated cells, a significant portion will be in the cytoplasm and perinuclear regions.
Cell Proliferation (MTT) Assay
Principle: The MTT assay measures the metabolic activity of cells, which correlates with cell number. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, PC3)
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to vehicle-treated cells and determine the GI50 value.
Conclusion
This compound is a specific inhibitor of Icmt, an enzyme essential for the final step of post-translational modification of many key signaling proteins, including Ras. By preventing the carboxyl methylation of these proteins, this compound disrupts their proper subcellular localization and function. This leads to the attenuation of pro-proliferative signaling pathways such as the MAPK cascade, induction of cell cycle arrest and apoptosis, and impairment of the DNA damage response. The well-defined mechanism of action and the availability of robust experimental protocols make this compound a valuable chemical probe for elucidating the role of Icmt in health and disease, and for the development of novel therapeutic strategies targeting this enzyme.
References
CAY10677: A Technical Guide to a Potent Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10677 is a potent, small-molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt), a critical enzyme in the post-translational modification of numerous proteins involved in cellular signaling and oncogenesis. Developed as a more soluble and cell-permeable analog of the Icmt inhibitor cysmethynil, this compound demonstrates significant potential as a tool for cancer research and as a lead compound for the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Role of Icmt in Cellular Signaling
Isoprenylcysteine Carboxyl Methyltransferase (Icmt) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that possess a C-terminal "CAAX" motif (where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'X' is any amino acid). This three-step modification process, known as prenylation, is essential for the proper subcellular localization and function of many key signaling proteins, most notably members of the Ras superfamily of small GTPases.
The prenylation process involves:
-
Prenylation: The addition of a farnesyl or geranylgeranyl lipid moiety to the cysteine residue of the CAAX box by farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase).
-
Proteolysis: The cleavage of the terminal three amino acids (-AAX) by Ras-converting enzyme 1 (RCE1).
-
Carboxyl Methylation: The methylation of the newly exposed carboxyl group of the prenylated cysteine by Icmt.
This final methylation step, catalyzed by Icmt, is crucial as it neutralizes the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and facilitating the anchoring of these proteins to the plasma membrane or other cellular membranes. Proper membrane association is a prerequisite for the function of many of these proteins, including Ras, which plays a central role in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of the Ras-MAPK pathway is a common feature in many human cancers, making the enzymes involved in Ras processing, including Icmt, attractive targets for therapeutic intervention.
This compound: Mechanism of Action
This compound, also known as Icmt Inhibitor 15, is a functionalized indoleamine that acts as a potent and specific inhibitor of Icmt. By binding to Icmt, this compound prevents the carboxyl methylation of its substrate proteins. The lack of this critical modification leads to the mislocalization of key signaling proteins, such as Ras, from the plasma membrane to intracellular compartments. This sequestration away from their sites of action effectively disrupts their ability to engage with downstream effectors, leading to the attenuation of signaling cascades like the MAPK/ERK pathway. The ultimate consequence of this disruption in cancer cells is the inhibition of cell proliferation and the induction of cell death.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency against its target enzyme and its anti-proliferative effects in cancer cell lines.
| Parameter | Value | Reference |
| Target | Isoprenylcysteine Carboxyl Methyltransferase (Icmt) | [1] |
| IC50 (Icmt) | 0.86 µM | [1] |
Table 1: In Vitro Enzymatic Inhibition Data for this compound
| Cell Line | Cancer Type | IC50 (this compound) | IC50 (Cysmethynil) | Reference |
| MDA-MB-231 | Human Breast Cancer | 2.63 µM | 27.4 µM | [1] |
| PC3 | Human Prostate Cancer | 2.55 µM | 25.2 µM | [1] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.
Icmt Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against Icmt.
Materials:
-
Recombinant human Icmt enzyme
-
S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as the substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)
-
This compound (dissolved in DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, AFC substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding the recombinant Icmt enzyme to the mixture.
-
Add [3H]SAM to start the methylation reaction.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl in ethanol).
-
Extract the methylated AFC into an organic solvent (e.g., heptane).
-
Transfer the organic phase to a scintillation vial, add scintillation cocktail, and quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of Icmt inhibition at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, PC3)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the post-translational modification of Ras and the inhibitory effect of this compound on the MAPK/ERK signaling pathway.
Caption: this compound inhibits Icmt, preventing Ras maturation and downstream MAPK signaling.
Experimental Workflow Diagram
The following diagram outlines the workflow for assessing the anti-proliferative activity of this compound.
Caption: Workflow for determining the anti-proliferative IC50 of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the biological roles of Icmt and the consequences of its inhibition. Its improved drug-like properties compared to earlier inhibitors, combined with its potent anti-proliferative activity, make it a promising candidate for further preclinical investigation in the context of cancers driven by Ras and other prenylated proteins. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and the broader class of Icmt inhibitors.
References
CAY10677: An In-depth Technical Guide to a Potent Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenylcysteine carboxyl methyltransferase (Icmt) represents a critical enzymatic step in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases, which are pivotal in cell growth, differentiation, and oncogenesis. Inhibition of Icmt has emerged as a promising therapeutic strategy for cancers dependent on Ras signaling. CAY10677 is a potent, cell-permeable inhibitor of Icmt, developed as an analog of cysmethynil (B1669675) with improved physicochemical properties. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualization of its impact on cellular signaling pathways.
Introduction to Icmt and this compound
Post-translational prenylation is a three-step process vital for the proper localization and function of many signaling proteins.[1] This process involves the covalent attachment of a farnesyl or geranylgeranyl isoprenoid lipid to a cysteine residue within a C-terminal "CAAX" motif, followed by proteolytic cleavage of the last three amino acids and subsequent carboxyl methylation of the newly exposed prenylcysteine.[1] Isoprenylcysteine carboxyl methyltransferase (Icmt) catalyzes this final methylation step.[1]
The Ras proteins (KRas, HRas, and NRas) are prominent substrates of this pathway. Their mutations are implicated in a significant percentage of human cancers. By preventing the final methylation step, Icmt inhibitors can disrupt the proper membrane localization and subsequent signaling activity of Ras, leading to anti-proliferative effects.[2]
This compound is a functionalized indoleamine that acts as a potent inhibitor of Icmt.[3] It was developed from the prototypical Icmt inhibitor, cysmethynil, with structural modifications aimed at enhancing its solubility and cell permeability, thereby improving its drug-like properties.[3]
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of Icmt. This inhibition prevents the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of the C-terminal prenylated cysteine of substrate proteins. The lack of this crucial methylation step leads to the mislocalization of key signaling proteins, such as Ras, from the plasma membrane to intracellular compartments like the endoplasmic reticulum and Golgi apparatus. This mislocalization effectively abrogates their ability to engage with downstream effectors, thereby disrupting signaling cascades critical for cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its predecessor, cysmethynil, based on available literature.
Table 1: In Vitro Icmt Inhibitory Activity [3]
| Compound | Icmt IC50 (µM) |
| This compound | 0.86 |
| Cysmethynil | 1.2 |
Table 2: Antiproliferative Activity in Human Cancer Cell Lines [3]
| Cell Line | Cancer Type | This compound IC50 (µM) | Cysmethynil IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 2.63 | 27.4 |
| PC-3 | Prostate Cancer | 2.55 | 25.2 |
| HepG2 | Liver Cancer | 4.8 | 15.0 |
Table 3: Physicochemical Properties [3]
| Compound | Aqueous Solubility (µg/mL) | PAMPA Permeability (10-6 cm/s) |
| This compound | 25.3 | 10.1 |
| Cysmethynil | < 0.1 | 1.5 |
Experimental Protocols
In Vitro Icmt Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the enzymatic activity of Icmt by measuring the incorporation of a radiolabeled methyl group from [3H]SAM onto a biotinylated prenylcysteine substrate.
Materials:
-
Recombinant human Icmt
-
Biotinylated N-acetyl-S-farnesyl-L-cysteine (Biotin-AFC)
-
S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2)
-
Streptavidin-coated SPA beads
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
In a 96-well plate, add Assay Buffer, this compound solution (or DMSO for control), and recombinant Icmt enzyme.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of Biotin-AFC and [3H]SAM.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Terminate the reaction by adding stop solution (e.g., 1% SDS).
-
Add streptavidin-coated SPA beads to each well.
-
Incubate for 30 minutes to allow the biotinylated substrate to bind to the beads.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, PC-3)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of MAPK Pathway Inhibition
This protocol is used to assess the phosphorylation status of key proteins in the MAPK pathway following treatment with this compound.
Materials:
-
Human cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations of Pathways and Workflows
Caption: Inhibition of Icmt by this compound blocks the final step of protein prenylation, leading to mislocalization of Ras and disruption of downstream signaling pathways like the MAPK pathway.
Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound against Icmt using a scintillation proximity assay.
In Vivo Efficacy and Pharmacokinetics
To date, specific in vivo efficacy, pharmacokinetic, and toxicology data for this compound has not been reported in the public domain. However, a structurally related, potent amino-derivative of cysmethynil has demonstrated in vivo activity in a xenograft mouse model, suggesting the potential for this class of compounds. Further preclinical development would be necessary to evaluate the in vivo properties of this compound.
Conclusion
This compound is a potent and cell-permeable inhibitor of Icmt with significantly improved physicochemical properties compared to its predecessor, cysmethynil. Its ability to inhibit Icmt and suppress the proliferation of various cancer cell lines in vitro makes it a valuable tool for studying the biological roles of Icmt and a promising lead compound for the development of novel anticancer therapeutics targeting the Ras signaling pathway. Further investigation into its in vivo efficacy and safety profile is warranted.
References
The Biological Effects of CAY10677 on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10677 has emerged as a potent and specific small molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). This enzyme catalyzes the final critical step in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases, which are pivotal in oncogenic signaling. By inhibiting Icmt, this compound disrupts the proper localization and function of these key signaling proteins, leading to significant anti-proliferative effects in various cancer cell lines. This technical guide provides a comprehensive overview of the biological effects of this compound on cancer cells, including quantitative data on its inhibitory and antiproliferative activities, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.
Introduction
The post-translational prenylation of proteins is a crucial process for their proper subcellular localization and function. Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral membrane enzyme that catalyzes the S-adenosyl-L-methionine-dependent methylation of the C-terminal isoprenylcysteine of proteins that have undergone farnesylation or geranylgeranylation. Key substrates of Icmt include members of the Ras, Rho, and Rab families of small GTPases, which are frequently dysregulated in cancer.
This compound, an analog of the Icmt inhibitor cysmethynil, was developed to offer improved solubility and cell permeability. Its mechanism of action centers on the inhibition of Icmt, which leads to the accumulation of unmethylated, mislocalized Ras proteins. This mislocalization, primarily from the plasma membrane to the cytoplasm and Golgi apparatus, prevents their interaction with downstream effectors, thereby attenuating oncogenic signaling pathways and inhibiting cancer cell growth.
Quantitative Data
The inhibitory and antiproliferative activities of this compound have been quantified in various assays. The following tables summarize the key data points.
| Target | Assay Type | IC50 Value (µM) | Reference |
| Isoprenylcysteine carboxyl methyltransferase (Icmt) | In vitro enzyme inhibition assay | 0.86 | [1] |
Table 1: In Vitro Inhibitory Activity of this compound against Icmt. The half-maximal inhibitory concentration (IC50) was determined using an in vitro enzymatic assay.
| Cancer Cell Line | Tissue of Origin | Assay Type | IC50 Value (µM) | Reference |
| MDA-MB-231 | Breast Adenocarcinoma | Antiproliferation Assay | 2.63 | [1] |
| PC3 | Prostate Adenocarcinoma | Antiproliferation Assay | 2.55 | [1] |
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines. The IC50 values represent the concentration of this compound required to inhibit the proliferation of the respective cancer cell lines by 50%.
Signaling Pathways Modulated by this compound
The primary molecular target of this compound is Icmt. Inhibition of this enzyme has profound effects on the Ras signaling pathway, a central regulator of cell proliferation, survival, and differentiation.
Caption: this compound inhibits Icmt, preventing Ras carboxyl methylation and membrane localization, thereby blocking downstream signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological effects of this compound on cancer cells.
In Vitro Icmt Inhibition Assay
This protocol describes a radiometric assay to determine the in vitro inhibitory activity of this compound against Icmt.
Materials:
-
Recombinant human Icmt enzyme
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as the methyl acceptor substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM) as the methyl donor
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Scintillation vials and fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, AFC, and serial dilutions of this compound.
-
Pre-incubate the reaction mixture with the recombinant Icmt enzyme for 15 minutes at 37°C.
-
Initiate the reaction by adding [³H]SAM.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Extract the methylated AFC into an organic solvent (e.g., ethyl acetate).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value.
References
CAY10677: An In-depth Technical Guide to its Impact on Ras Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10677 is a potent small molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). This enzyme catalyzes the final and essential step in the post-translational modification of many cellular proteins, including the Ras superfamily of small GTPases. By inhibiting Icmt, this compound disrupts the proper localization and function of Ras proteins, thereby modulating their downstream signaling pathways that are critical in cell proliferation, differentiation, and survival. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its impact on Ras signaling, and detailed experimental protocols for its characterization.
Introduction to Ras Signaling and the Role of Icmt
The Ras proteins (KRAS, HRAS, and NRAS) are pivotal signaling hubs that cycle between an inactive GDP-bound state and an active GTP-bound state. When activated by upstream signals, Ras proteins recruit and activate a cascade of downstream effectors, most notably the Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways. These pathways are fundamental in regulating normal cellular processes, and their aberrant activation, often due to mutations in Ras, is a hallmark of many human cancers.
For Ras proteins to function, they must undergo a series of post-translational modifications that facilitate their anchoring to the inner leaflet of the plasma membrane. This process, known as prenylation, involves three key enzymatic steps:
-
Prenylation: The addition of a farnesyl or geranylgeranyl lipid moiety to a cysteine residue within the C-terminal CAAX motif.
-
Proteolysis: The cleavage of the -AAX amino acids by Ras-converting enzyme 1 (RCE1).
-
Carboxyl Methylation: The methylation of the newly exposed prenylated cysteine by Isoprenylcysteine carboxyl methyltransferase (Icmt).
This final methylation step, catalyzed by Icmt, is crucial as it neutralizes the negative charge of the carboxyl group on the cysteine, thereby increasing the hydrophobicity of the C-terminus and promoting the stable association of Ras with the plasma membrane.
This compound: A Potent Icmt Inhibitor
This compound is an analog of the Icmt inhibitor cysmethynil, developed for improved solubility and cell permeability.[1] It acts as a direct inhibitor of Icmt, thereby preventing the carboxyl methylation of its substrates, including Ras.
Mechanism of Action
By inhibiting Icmt, this compound prevents the final step of Ras post-translational modification. This leads to an accumulation of unmethylated, prenylated Ras proteins. These unmethylated Ras proteins are unable to efficiently localize to the plasma membrane and are instead mislocalized to other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus. This mislocalization effectively sequesters Ras from its upstream activators and downstream effectors, leading to a dampening of Ras-mediated signaling.
Figure 1: Mechanism of action of this compound in the Ras signaling pathway.
Quantitative Data
The inhibitory activity of this compound has been quantified against both the Icmt enzyme and cancer cell lines known to be dependent on Ras signaling.
| Parameter | Value (IC50) | Target/Cell Line | Reference |
| Icmt Inhibition | 0.86 µM | Icmt Enzyme Assay | [1] |
| Antiproliferative Activity | 2.63 µM | MDA-MB-231 (Human Breast Cancer) | [1] |
| Antiproliferative Activity | 2.55 µM | PC3 (Human Prostate Cancer) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the impact of this compound on Icmt activity and Ras-dependent cell proliferation.
In Vitro Icmt Inhibition Assay
This assay directly measures the enzymatic activity of Icmt and the inhibitory potential of this compound. A common method is the scintillation proximity assay (SPA) or a filter-binding assay using a radiolabeled methyl donor.
Materials:
-
Recombinant human Icmt enzyme
-
S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)
-
N-dansyl-S-farnesyl-L-cysteine (DFC) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound dissolved in DMSO
-
Scintillation vials and scintillation fluid or SPA beads
-
Microplate reader capable of scintillation counting
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DFC substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding the recombinant Icmt enzyme.
-
Add [3H]SAM to start the methylation reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
Quantify the amount of incorporated [3H]methyl group by scintillation counting.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for the in vitro Icmt inhibition assay.
Cell Proliferation Assay (MTT or Crystal Violet)
This assay assesses the effect of this compound on the viability and growth of cancer cells.
Materials:
-
MDA-MB-231 or PC3 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Crystal Violet staining solution
-
Solubilization buffer (for MTT) or destaining solution (for Crystal Violet)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT solution to each well and incubate to allow for formazan (B1609692) crystal formation. Then, add solubilization buffer and read the absorbance.
-
For the Crystal Violet assay, fix the cells, stain with Crystal Violet, wash, and then destain. Read the absorbance of the destaining solution.
-
Calculate the percentage of cell viability at each this compound concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Ras Downstream Signaling
This protocol is to assess the impact of this compound on the phosphorylation status of key downstream effectors of the Ras pathway, such as ERK and Akt.
Materials:
-
MDA-MB-231 or PC3 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, and a loading control like beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Expected Outcomes and Interpretation
Inhibition of Icmt by this compound is expected to lead to a dose-dependent decrease in the proliferation of Ras-driven cancer cells like MDA-MB-231 and PC3. This antiproliferative effect should be accompanied by a reduction in the phosphorylation of downstream signaling molecules such as ERK and Akt, confirming the on-target effect of this compound on the Ras signaling pathway. Furthermore, immunofluorescence or cell fractionation studies would be expected to show a shift in Ras localization from the plasma membrane to intracellular compartments upon treatment with this compound.
Conclusion
This compound is a valuable research tool for studying the role of Icmt and Ras post-translational modification in cell signaling and cancer biology. Its ability to disrupt Ras localization and downstream signaling provides a clear mechanism for its antiproliferative effects. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the therapeutic potential of Icmt inhibition in Ras-dependent malignancies.
References
Investigating the Antiproliferative Activity of CAY10677: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10677 is a potent and cell-permeable inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). This enzyme catalyzes the final step in the post-translational modification of many proteins bearing a C-terminal CAAX motif, a process critical for their proper subcellular localization and function. A significant number of these proteins, including members of the Ras superfamily of small GTPases, are integral to cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer. This technical guide provides an in-depth overview of the antiproliferative activity of this compound, including quantitative data, detailed experimental protocols for assessing its efficacy, and a visualization of the signaling pathway it modulates.
Quantitative Antiproliferative Activity of this compound
The antiproliferative efficacy of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The data presented below summarizes the IC50 values of this compound in two commonly studied cancer cell lines, human breast adenocarcinoma (MDA-MB-231) and human prostate cancer (PC3).
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | MDA-MB-231 | 2.63 | [1] |
| This compound | PC3 | 2.55 | [1] |
Mechanism of Action: Inhibition of the Ras-MAPK Signaling Pathway
This compound exerts its antiproliferative effects by targeting a critical post-translational modification process known as prenylation. Specifically, it inhibits the enzyme Isoprenylcysteine carboxyl methyltransferase (Icmt).
The Prenylation Process and Icmt's Role:
Many key signaling proteins, including those in the Ras family, undergo a series of modifications at their C-terminus, collectively called prenylation. This process involves the attachment of a farnesyl or geranylgeranyl isoprenoid lipid anchor. Following this, the terminal three amino acids are cleaved, and the newly exposed cysteine is carboxylated and then methylated by Icmt. This final methylation step is crucial for increasing the hydrophobicity of the C-terminus, which facilitates the protein's proper anchoring to the inner leaflet of the plasma membrane.
Impact of this compound on Ras Signaling:
By inhibiting Icmt, this compound prevents the final methylation step in Ras processing. This leads to the mislocalization of Ras proteins, preventing their effective association with the plasma membrane. As Ras must be localized to the membrane to be activated by upstream signals and to subsequently activate its downstream effectors, this compound effectively disrupts the Ras signaling cascade.
The Ras-MAPK/ERK pathway is a major downstream effector of Ras. Its sequential activation of Raf, MEK, and ERK ultimately leads to the phosphorylation of transcription factors that promote cell proliferation. By preventing Ras localization and activation, this compound leads to the downregulation of this pro-proliferative pathway.
Experimental Protocols
The following protocols are representative of the methodologies used to assess the antiproliferative activity of this compound.
Cell Culture
-
Cell Lines: MDA-MB-231 (human breast adenocarcinoma) and PC3 (human prostate cancer) cells are obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Antiproliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MDA-MB-231 or PC3 cells
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for this compound would be from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the same concentration as in the highest this compound dilution) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Conclusion
This compound demonstrates potent antiproliferative activity in cancer cell lines, driven by its specific inhibition of Icmt. This mechanism, leading to the disruption of the Ras-MAPK signaling pathway, presents a promising avenue for therapeutic intervention in cancers with a dependency on this pathway. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other Icmt inhibitors as potential anticancer agents.
References
CAY10677: A Technical Guide to its Dual Mechanism of Autophagy Induction and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10677, a potent and cell-permeable inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt), has emerged as a promising small molecule for cancer therapy. This technical guide provides an in-depth analysis of the dual mechanisms of action of this compound: the induction of autophagy and the arrest of the cell cycle. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme that catalyzes the final step in the post-translational modification of a variety of proteins, including the Ras superfamily of small GTPases. These proteins are pivotal in signal transduction pathways that govern cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers. This compound, an analog of the first-generation Icmt inhibitor cysmethynil, exhibits improved solubility and cell permeability, making it a more potent anti-proliferative agent.[1] Its mechanism of action involves the inhibition of Icmt, leading to the mislocalization of key signaling proteins like Ras, thereby disrupting downstream oncogenic signaling. This disruption culminates in two significant cellular events: the induction of autophagy and cell cycle arrest, which collectively contribute to its anti-tumor effects.[2]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound and its analog, cysmethynil.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 Value | Cell Line | Reference |
| This compound | Icmt | 0.86 µM | - | [1] |
| Cysmethynil | Icmt | 2.4 µM | - | [3] |
Table 2: Anti-proliferative Activity
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | MDA-MB-231 | Human Breast Cancer | 2.63 µM | [1] |
| This compound | PC3 | Human Prostate Cancer | 2.55 µM | [1] |
| Cysmethynil | MDA-MB-231 | Human Breast Cancer | 27.4 µM | [1] |
| Cysmethynil | PC3 | Human Prostate Cancer | 25.2 µM | [1] |
Table 3: Induction of Autophagy and Cell Cycle Arrest by Icmt Inhibition
| Cell Line | Treatment | Effect | Key Markers | Reference |
| PC3 | Cysmethynil (25 µM) | G1 cell cycle arrest, Autophagy | Increased p21, Decreased Cyclin D1, Increased LC3-II | [4][5] |
| HepG2 | Cysmethynil (22.5 µM) | Autophagy-dependent apoptosis | Increased LC3-II | [6] |
| MiaPaCa2 | Cysmethynil (22.5 µM) | G1 cell cycle arrest, Apoptosis | Increased p21, Decreased Cyclin D1, pRb | [4] |
| MDA-MB-231 | Icmt knockdown | G2/M cell cycle arrest | Increased pCDC2(Thr15), Cyclin B1 | |
| PC3 & HepG2 | This compound ("compound 8.12") | Cell cycle arrest, Autophagy | Increased LC3-II | [2] |
Signaling Pathways
This compound exerts its effects by inhibiting Icmt, which disrupts the proper functioning of C-terminal prenylated proteins like Ras. This initiates a cascade of downstream signaling events.
Icmt Inhibition and Downstream Signaling
Inhibition of Icmt by this compound prevents the carboxylmethylation of Ras, leading to its delocalization from the plasma membrane. This impairs Ras-mediated downstream signaling, including the PI3K/Akt/mTOR pathway. Reduced mTOR signaling is a potent inducer of autophagy.[7]
Induction of Cell Cycle Arrest via p21
Inhibition of Icmt has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21.[4] p21 plays a crucial role in mediating cell cycle arrest, primarily at the G1/S and G2/M checkpoints, by inhibiting the activity of cyclin-CDK complexes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Western Blot Analysis for Autophagy and Cell Cycle Markers
Objective: To detect changes in the expression of key proteins involved in autophagy (LC3-II) and cell cycle regulation (p21, Cyclin D1).
Protocol:
-
Cell Lysis: Treat cells with the desired concentration of this compound for the specified time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p21, Cyclin D1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the cell cycle distribution using a flow cytometer.
Fluorescence Microscopy for Autophagy Detection
Objective: To visualize the formation of autophagosomes.
Protocol:
-
Cell Seeding and Transfection (Optional): Seed cells on coverslips. For enhanced visualization, cells can be transfected with a GFP-LC3 plasmid.
-
Treatment: Treat cells with this compound.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining (for endogenous LC3): Block with BSA and incubate with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI for nuclear staining. Visualize and capture images using a fluorescence microscope. Autophagosomes will appear as distinct puncta.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for evaluating the effects of this compound.
Conclusion
This compound is a potent Icmt inhibitor that effectively induces both autophagy and cell cycle arrest in cancer cells. Its enhanced pharmacological properties make it a superior candidate for further preclinical and clinical investigation compared to its predecessor, cysmethynil. The detailed mechanisms, involving the disruption of Ras signaling leading to mTOR inhibition and p21 induction, provide a solid rationale for its development as an anticancer therapeutic. This guide offers a foundational resource for researchers aiming to explore and harness the therapeutic potential of this compound.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of Isoprenylcysteine Carboxylmethyltransferase Induces Cell-Cycle Arrest and Apoptosis through p21 and p21-Regulated BNIP3 Induction in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10677: A Technical Guide to an Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CAY10677, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt). It covers the compound's chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.
Core Chemical and Biochemical Properties
This compound is a small molecule inhibitor of Icmt, an enzyme crucial for the final step of protein prenylation.[1] Its inhibitory activity makes it a valuable tool for studying the biological roles of Icmt and a potential starting point for the development of therapeutics targeting diseases associated with aberrant protein prenylation, such as cancer.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1443253-20-0 | [1][2] |
| Formal Name | 5-(2-amino-5-pyrimidinyl)-N,N-diethyl-1-octyl-1H-indole-3-methanamine | [1] |
| Molecular Formula | C₂₅H₃₇N₅ | [1] |
| Molecular Weight | 407.6 g/mol | [1] |
| Alternate Names | Icmt Inhibitor 15 | [1][2] |
| Purity | ≥98% | [2] |
| Formulation | A crystalline solid | [2] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Biochemical Activity of this compound
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| IC₅₀ (Icmt Inhibition) | 0.86 μM | In vitro Icmt inhibition assay | [1] |
| IC₅₀ (Antiproliferative) | 2.63 μM | Human breast cancer MDA-MB-231 cells | [1] |
| IC₅₀ (Antiproliferative) | 2.55 μM | Human prostate cancer PC3 cells | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt). Icmt is the terminal enzyme in the protein prenylation pathway, a three-step post-translational modification process critical for the proper localization and function of a variety of signaling proteins, including members of the Ras superfamily of small GTPases.[3][4]
The protein prenylation pathway is as follows:
-
Prenylation: A farnesyl or geranylgeranyl isoprenoid lipid is attached to a cysteine residue within a C-terminal "CaaX" motif of the target protein.[4][5]
-
Proteolysis: The "-aaX" tripeptide is cleaved by a specific endoprotease.[4]
-
Methylation: The newly exposed carboxyl group of the prenylated cysteine is methylated by Icmt.[3][4] This final step increases the hydrophobicity of the C-terminus, facilitating the protein's association with cellular membranes.[4]
By inhibiting Icmt, this compound prevents this final methylation step. This leads to the mislocalization of Icmt substrates, such as Ras, away from the plasma membrane, thereby attenuating their downstream signaling pathways that are often implicated in cell growth, proliferation, and survival.[3][6] The inhibition of these pathways is the basis for the antiproliferative activity of this compound observed in cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of this compound.
In Vitro Icmt Inhibition Assay
This assay directly measures the enzymatic activity of Icmt and the inhibitory potential of this compound.
Principle: This method quantifies the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) to a farnesylated substrate. The resulting methylated product is captured and quantified.
Materials:
-
Recombinant Icmt enzyme
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)
-
Icmt substrate (e.g., N-acetyl-S-farnesyl-L-cysteine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
This compound
-
DMSO (for dissolving this compound)
-
Scintillation vials and fluid
-
Microplate reader for scintillation counting
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in the assay buffer.
-
In a reaction tube, combine the assay buffer, Icmt substrate, and the desired concentration of this compound or vehicle (DMSO) control.
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the recombinant Icmt enzyme.
-
Immediately add [³H]SAM to start the methylation reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 6% SDS).
-
Transfer the reaction mixture to a scintillation vial containing scintillation fluid.
-
Quantify the amount of incorporated [³H]methyl group by scintillation counting.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PC-3)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old medium and treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting cell viability against the log of the inhibitor concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 3. researchgate.net [researchgate.net]
- 4. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
CAY10677: A Potent Analog of Cysmethynil for Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenylcysteine carboxyl methyltransferase (ICMT) represents a compelling target in oncology due to its critical role in the post-translational modification of key signaling proteins, including the Ras superfamily of small GTPases. Inhibition of ICMT disrupts the proper localization and function of these proteins, leading to the attenuation of oncogenic signaling pathways. Cysmethynil (B1669675) was identified as a first-in-class inhibitor of ICMT, demonstrating anti-proliferative activity in various cancer cell lines. CAY10677, an analog of cysmethynil, was subsequently developed to improve upon the physicochemical properties and cellular potency of the parent compound. This technical guide provides a comprehensive overview of this compound as an ICMT inhibitor, presenting its mechanism of action, comparative quantitative data with cysmethynil, and detailed experimental protocols for its characterization.
Introduction
Post-translational prenylation is a crucial lipid modification for a multitude of proteins involved in cellular signaling and oncogenesis. This process involves the covalent attachment of a farnesyl or geranylgeranyl isoprenoid to a cysteine residue within a C-terminal CaaX motif. Following prenylation, the -aaX tripeptide is proteolytically cleaved, and the newly exposed carboxyl group of the prenylated cysteine is methylated by isoprenylcysteine carboxyl methyltransferase (ICMT). This final methylation step is essential for the proper subcellular localization and function of many CaaX proteins, including the Ras family of small GTPases.
Dysregulation of Ras signaling is a hallmark of many human cancers. By inhibiting ICMT, the final step in Ras processing is blocked, leading to the mislocalization of Ras from the plasma membrane and subsequent disruption of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways. This disruption can induce cell cycle arrest, apoptosis, and autophagy in cancer cells, making ICMT an attractive target for therapeutic intervention.
Cysmethynil was the first small molecule inhibitor of ICMT to be identified and has been instrumental in validating ICMT as a therapeutic target.[1][2] However, its development has been hampered by poor aqueous solubility.[3] this compound was developed as an analog of cysmethynil with improved solubility and cell permeability, resulting in enhanced anti-proliferative activity.[4] This guide provides a detailed technical overview of this compound, offering a valuable resource for researchers in the field of cancer biology and drug discovery.
Mechanism of Action
Both this compound and cysmethynil act as inhibitors of ICMT. By blocking the catalytic activity of this enzyme, they prevent the methylation of the C-terminal prenylcysteine of CaaX proteins. This leads to an accumulation of unmethylated substrate proteins, most notably Ras. The absence of this terminal methylation event alters the electrostatic charge and hydrophobicity of the C-terminus, resulting in the mislocalization of Ras from the plasma membrane to endomembrane compartments, such as the endoplasmic reticulum and Golgi apparatus. This sequestration of Ras away from its site of action effectively abrogates its downstream signaling functions, leading to the observed anti-cancer effects.
Quantitative Data
The inhibitory potency of this compound and cysmethynil has been evaluated in both enzymatic and cell-based assays. The following tables summarize the key quantitative data for these compounds, highlighting the improved potency of this compound.
Table 1: In Vitro ICMT Inhibition
| Compound | IC50 (µM) | Assay Conditions |
| Cysmethynil | 2.4 | In vitro ICMT inhibition assay[5][6] |
| Cysmethynil | <0.2 | In vitro ICMT inhibition assay (with preincubation)[1] |
| This compound | 0.86 | In vitro ICMT inhibition assay[4] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Cysmethynil | MDA-MB-231 | Breast | 27.4[4] |
| This compound | MDA-MB-231 | Breast | 2.63[4] |
| Cysmethynil | PC3 | Prostate | 25.2[4] |
| This compound | PC3 | Prostate | 2.55[4] |
Experimental Protocols
This section provides detailed protocols for the characterization of this compound and other ICMT inhibitors.
In Vitro ICMT Inhibition Assay
This assay measures the enzymatic activity of ICMT and the inhibitory potential of test compounds.
Principle: This method quantifies the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) to a farnesylated substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC). The resulting methylated product is captured and quantified.
Materials:
-
Recombinant human ICMT enzyme
-
N-acetyl-S-farnesyl-L-cysteine (AFC)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)
-
This compound or other test inhibitor dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Scintillation vials and scintillation fluid
-
Microplate reader (for scintillation counting)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, AFC, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding recombinant ICMT enzyme to the mixture.
-
To assess for time-dependent inhibition, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) before adding the substrate in a parallel set of reactions.
-
Add [³H]SAM to start the methylation reaction.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 6% SDS).
-
Quantify the amount of incorporated [³H]methyl group by scintillation counting.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT)
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
Materials:
-
MDA-MB-231 or other cancer cell line
-
Complete cell culture medium
-
This compound or other test inhibitor dissolved in DMSO
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test inhibitor in complete culture medium. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability at each inhibitor concentration relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for Ras Subcellular Localization
This protocol is designed to visualize the mislocalization of Ras from the plasma membrane upon treatment with an ICMT inhibitor.
Principle: This method involves the separation of cellular components into membrane and cytosolic fractions, followed by immunoblotting to detect the presence of Ras in each fraction.
Materials:
-
PC3 or other suitable cancer cell line
-
This compound or other test inhibitor
-
Cell lysis buffer for subcellular fractionation (e.g., hypotonic buffer)
-
Dounce homogenizer
-
Ultracentrifuge
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Ras (pan-Ras or specific isoforms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the ICMT inhibitor or vehicle control for the desired time.
-
Cell Lysis and Fractionation:
-
Harvest and wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membrane fraction. The resulting supernatant is the cytosolic fraction.
-
-
Protein Quantification: Determine the protein concentration of both the membrane and cytosolic fractions.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the membrane and cytosolic fractions onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and then incubate with the primary antibody against Ras.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Compare the intensity of the Ras band in the membrane and cytosolic fractions between the control and inhibitor-treated samples.
Synthesis of this compound and Cysmethynil
While detailed, step-by-step synthesis protocols for this compound and cysmethynil are not extensively detailed in the public domain, the general synthetic approaches can be inferred from the literature on related indole (B1671886) derivatives.
Cysmethynil (2-[5-(3-methylphenyl)-1-octyl-1H-indol-3-yl]acetamide): The synthesis of cysmethynil likely involves a multi-step process starting from a substituted indole precursor. A plausible route would involve the N-alkylation of a 5-bromoindole (B119039) derivative with an octyl halide, followed by a Suzuki coupling to introduce the 3-methylphenyl group at the 5-position. The acetamide (B32628) side chain at the 3-position could be introduced via a Vilsmeier-Haack reaction to form an indole-3-carboxaldehyde, followed by a Wittig reaction or similar homologation to an acetic acid derivative, and finally amidation.
This compound (5-(2-amino-5-pyrimidinyl)-N,N-diethyl-1-octyl-1H-indole-3-methanamine): The synthesis of this compound would also likely begin with a functionalized indole core. The 1-octyl group can be introduced via N-alkylation. The 5-(2-amino-5-pyrimidinyl) moiety could be installed using a Suzuki or Stille coupling reaction between a 5-haloindole and a suitable pyrimidine (B1678525) boronic acid or stannane (B1208499) derivative. The N,N-diethylmethanamine side chain at the 3-position can be introduced through a Mannich reaction on the indole nucleus with formaldehyde (B43269) and diethylamine.
Conclusion
This compound is a potent analog of cysmethynil that demonstrates superior anti-proliferative activity against cancer cell lines. Its mechanism of action, through the inhibition of ICMT and the subsequent mislocalization of Ras, makes it a valuable tool for studying the biological consequences of this therapeutic strategy. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of CAY1s0677 and other novel ICMT inhibitors. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted to fully assess its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
The Therapeutic Potential of CAY10677 in Oncology Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10677 has emerged as a promising small molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt), a critical enzyme in the post-translational modification of numerous proteins implicated in oncogenesis. By targeting the final step of prenylation, this compound disrupts the proper localization and function of key signaling proteins, most notably members of the Ras and Rho superfamilies of small GTPases. This disruption leads to the attenuation of pivotal cancer-driving pathways, including the Ras/Raf/MEK/ERK signaling cascade, and impacts cellular processes such as proliferation, survival, and DNA damage repair. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows, offering a valuable resource for researchers in the field of oncology drug discovery.
Introduction: Targeting Protein Prenylation in Cancer
Post-translational modifications are essential for the proper function and localization of a vast array of cellular proteins. One such modification, protein prenylation, involves the attachment of isoprenoid lipids to cysteine residues within a C-terminal "CaaX" motif. This process is crucial for membrane association and subsequent signaling activities of many proteins involved in cell growth, differentiation, and survival. The prenylation pathway consists of three sequential enzymatic steps: isoprenylation by farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase), proteolytic cleavage of the "-aaX" tripeptide by Ras-converting enzyme 1 (Rce1), and finally, carboxyl methylation of the now-exposed isoprenylcysteine by Isoprenylcysteine carboxyl methyltransferase (Icmt).
Given that many prominent oncogenes, including Ras, are subject to prenylation, this pathway has long been an attractive target for anticancer drug development. While early efforts focused on farnesyltransferase inhibitors, the discovery of alternative prenylation pathways led to exploration of downstream enzymes like Icmt as therapeutic targets. Icmt inhibition offers the potential to disrupt the function of both farnesylated and geranylgeranylated proteins, thereby blocking multiple oncogenic signaling pathways.
This compound is a potent and cell-permeable analog of the Icmt inhibitor cysmethynil, developed for improved solubility. Its ability to inhibit Icmt and exert antiproliferative effects in cancer cell lines makes it a valuable tool for oncology research and a potential candidate for further therapeutic development.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of Icmt. By blocking the catalytic activity of this enzyme, this compound prevents the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of the C-terminal isoprenylcysteine of substrate proteins. This lack of methylation has profound consequences for the localization and function of numerous CaaX proteins.
The primary molecular consequence of Icmt inhibition by this compound is the disruption of the proper membrane association of key signaling molecules. For instance, the Ras family of small GTPases requires carboxyl methylation for their efficient localization to the plasma membrane, where they are activated and engage with downstream effectors. In the absence of Icmt-mediated methylation, Ras proteins are mislocalized to other cellular compartments, such as the cytoplasm and Golgi apparatus, leading to a significant reduction in their signaling output. This disruption of Ras signaling, a central pathway in many cancers, is a key component of the anticancer activity of this compound.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the available data on its inhibitory activity against Icmt and its antiproliferative effects on selected cancer cell lines.
| Target | Inhibitor | IC50 (µM) | Assay Type | Reference |
| Icmt | This compound | 0.86 | In vitro enzyme inhibition assay | [1] |
| Cell Line | Cancer Type | Inhibitor | IC50 (µM) | Assay Type | Reference |
| MDA-MB-231 | Breast Cancer | This compound | 2.63 | Cell proliferation assay | [1] |
| PC3 | Prostate Cancer | This compound | 2.55 | Cell proliferation assay | [1] |
| MDA-MB-231 | Breast Cancer | Cysmethynil | 27.4 | Cell proliferation assay | [1] |
| PC3 | Prostate Cancer | Cysmethynil | 25.2 | Cell proliferation assay | [1] |
Signaling Pathways Modulated by this compound
The inhibition of Icmt by this compound leads to the dysregulation of several critical signaling pathways that are frequently hyperactivated in cancer.
The Ras/Raf/MEK/ERK Pathway
The Ras signaling pathway is a central regulator of cell proliferation, differentiation, and survival. Upon activation by upstream signals, Ras-GTP recruits and activates Raf kinases, initiating a phosphorylation cascade through MEK and ERK. Activated ERK translocates to the nucleus to regulate the expression of genes involved in cell cycle progression and survival. By preventing the proper localization of Ras to the plasma membrane, this compound effectively dampens the entire Ras/Raf/MEK/ERK signaling axis.
The Rho GTPase Pathway
The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton, cell polarity, and cell migration. Similar to Ras proteins, Rho GTPases are CaaX proteins that require Icmt-mediated carboxyl methylation for their proper function. Inhibition of Icmt by this compound can therefore disrupt Rho-mediated processes, potentially impacting cancer cell motility and invasion.
DNA Damage Response
Recent studies have indicated that Icmt plays a role in the DNA damage response (DDR).[2] Inhibition of Icmt has been shown to compromise the repair of DNA damage, potentially by downregulating key proteins in the DDR machinery.[2] This effect can sensitize cancer cells to DNA-damaging agents and PARP inhibitors, suggesting a potential synergistic therapeutic strategy. The suppression of MAPK signaling following Icmt inhibition appears to be a key mediator of this effect on the DDR.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
In Vitro Icmt Inhibition Assay (Radiometric)
Objective: To determine the IC50 value of this compound against Icmt.
Principle: This assay measures the transfer of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine ([³H]SAM) to a farnesylated substrate by Icmt.
Materials:
-
Recombinant human Icmt
-
N-acetyl-S-farnesyl-L-cysteine (AFC)
-
[³H]SAM
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Scintillation vials and cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add assay buffer, recombinant Icmt, and this compound or DMSO (vehicle control).
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of AFC and [³H]SAM.
-
Incubate the reaction for 30-60 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the methylated AFC using an organic solvent (e.g., ethyl acetate).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the antiproliferative effect of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PC3)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of this compound on tumor growth is then monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., MDA-MB-231, PC3)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (resuspended in PBS or a mixture of PBS and Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle control to the respective groups according to a predetermined dosing schedule.
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Compare the tumor growth curves between the treatment and control groups to determine the antitumor efficacy of this compound.
Conclusion and Future Directions
This compound represents a valuable pharmacological tool for investigating the role of Icmt in cancer biology. Its ability to inhibit Icmt and suppress the proliferation of cancer cells highlights the therapeutic potential of targeting this enzyme. The disruption of key oncogenic signaling pathways, such as the Ras and Rho pathways, provides a strong rationale for its further investigation. Moreover, the emerging role of Icmt in the DNA damage response opens up new avenues for combination therapies.
Future research should focus on expanding the evaluation of this compound to a broader range of cancer cell lines and in vivo tumor models to better define its spectrum of activity. Pharmacokinetic and pharmacodynamic studies will be crucial to optimize dosing and scheduling for potential clinical translation. Furthermore, a deeper understanding of the downstream molecular consequences of Icmt inhibition will aid in the identification of predictive biomarkers for patient stratification and the rational design of combination therapies. While no clinical trials have been initiated for this compound to date, the preclinical data strongly support the continued exploration of Icmt inhibitors as a promising strategy in oncology.
References
Methodological & Application
CAY10677: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10677 is a potent and cell-permeable inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt catalyzes the final step in the post-translational modification of many prenylated proteins, including the Ras superfamily of small GTPases. By inhibiting Icmt, this compound disrupts the proper localization and function of these proteins, leading to the modulation of key cellular signaling pathways involved in cell growth, proliferation, and survival. These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments to study its effects on cancer cell lines.
Mechanism of Action
This compound targets and inhibits the enzymatic activity of Icmt. This enzyme is responsible for the carboxyl methylation of the C-terminal prenylcysteine residue of proteins that have undergone farnesylation or geranylgeranylation. This methylation step is crucial for the proper trafficking of these proteins to the plasma membrane and their subsequent interaction with downstream effectors. A primary target of this inhibitory action is the Ras protein. By preventing Ras methylation, this compound leads to its mislocalization and a subsequent reduction in the activity of the Ras-Raf-MEK-ERK (MAPK) signaling pathway, which is a critical regulator of cell proliferation and survival.[1][2]
Data Presentation
This compound Potency and Cellular Activity
| Parameter | Value | Cell Line/System | Reference |
| Icmt Inhibition (IC50) | 0.86 µM | Enzymatic Assay | [1] |
| Antiproliferative Activity (IC50) | 2.63 µM | MDA-MB-231 (Human Breast Cancer) | [1] |
| Antiproliferative Activity (IC50) | 2.55 µM | PC3 (Human Prostate Cancer) | [1] |
Cellular Effects of Icmt Inhibition
| Cellular Process | Observed Effect | Cell Line(s) | Notes |
| Cell Proliferation | Inhibition | MDA-MB-231, PC3 | Dose-dependent inhibition of cell growth. |
| Apoptosis | Induction | MDA-MB-231 | Icmt inhibition leads to an increase in apoptotic markers. |
| Cell Cycle | G2/M Arrest | Breast Cancer Cells | Disruption of the cell cycle at the G2/M checkpoint. |
| DNA Damage Repair | Impairment | Breast Cancer Cells | Reduced ability to repair DNA damage, sensitizing cells to DNA damaging agents. |
| MAPK Signaling | Downregulation | Breast Cancer Cells | Decreased phosphorylation of key pathway components like ERK. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on the Ras Signaling Pathway
References
Determining the Optimal Concentration of CAY10677 for IC50 Assays: Application Notes and Protocols
A Note on Compound Specificity: Initial research indicates a potential discrepancy in the compound of interest. While the query specifies CAY10677 as a selective histone deacetylase 6 (HDAC6) inhibitor, publicly available data from suppliers identifies this compound as an Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitor[1]. Another compound, CAY10603, is a known selective HDAC6 inhibitor[2][3]. To ensure comprehensive support for your research, this document will provide detailed application notes and protocols for determining the optimal concentration for IC50 assays for both this compound (Icmt Inhibitor) and CAY10603 (HDAC6 Inhibitor) .
This document provides detailed methodologies for researchers, scientists, and drug development professionals to determine the half-maximal inhibitory concentration (IC50) of this compound and CAY10603.
Section 1: this compound - A Selective Icmt Inhibitor
This compound is an analog of the Icmt inhibitor cysmethynil, developed for improved solubility and cell permeability. It inhibits Icmt with an IC50 value of 0.86 μM[1]. Icmt is the enzyme responsible for the final step in the post-translational prenylation of proteins, a process crucial for the function of several proteins involved in cell growth and oncogenesis[1].
Signaling Pathway Involving Icmt
Caption: Signaling pathway of protein prenylation and inhibition by this compound.
Experimental Protocol: Biochemical Icmt IC50 Assay
This protocol outlines a biochemical assay to determine the IC50 of this compound against purified Icmt enzyme.
Materials:
-
Recombinant human Icmt enzyme
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]SAM)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) substrate
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 5 mM MgCl2)
-
Scintillation cocktail
-
96-well filter plates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 10-point, 2-fold dilutions).
-
Assay Reaction:
-
In a 96-well plate, add assay buffer.
-
Add the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the Icmt enzyme to all wells except the no-enzyme control.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of AFC and [3H]SAM.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Transfer the reaction mixture to a filter plate to capture the methylated AFC.
-
Wash the filter plate to remove unincorporated [3H]SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of Icmt inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Experimental Protocol: Cell-Based Antiproliferative IC50 Assay
This protocol determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 breast cancer, PC3 prostate cancer)[1]
-
Complete cell culture medium
-
This compound
-
MTT or similar cell viability reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add the diluted compound to the wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Cell Viability Assessment: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization solution.
-
Data Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
Quantitative Data Summary for this compound
| Parameter | Value | Cell Lines | Reference |
| Icmt IC50 | 0.86 µM | N/A (Biochemical) | [1] |
| Antiproliferative IC50 | 2.63 µM | MDA-MB-231 | [1] |
| Antiproliferative IC50 | 2.55 µM | PC3 | [1] |
Section 2: CAY10603 - A Selective HDAC6 Inhibitor
CAY10603 is a potent and selective inhibitor of HDAC6. HDAC6 is a unique, primarily cytoplasmic histone deacetylase that plays a role in various cellular processes, including cell motility, protein degradation, and stress response, through the deacetylation of non-histone proteins like α-tubulin and Hsp90[3][4].
Signaling Pathway Involving HDAC6
Caption: HDAC6 signaling pathway and its inhibition by CAY10603.
Experimental Protocol: HDAC6 Enzymatic IC50 Assay
This protocol describes a fluorometric assay to determine the IC50 of CAY10603 against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
CAY10603
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of CAY10603 in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay Reaction:
-
Add assay buffer to the wells of a 96-well black plate.
-
Add CAY10603 at various concentrations. Include a vehicle control and a no-enzyme control.
-
Add the HDAC6 enzyme to all wells except the no-enzyme control.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Development and Detection:
-
Add the developer solution to each well to stop the deacetylation and cleave the deacetylated substrate, releasing the fluorescent AMC.
-
Incubate for 15 minutes at 37°C.
-
Measure the fluorescence using a fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Calculate the percentage of HDAC6 inhibition for each CAY10603 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the CAY10603 concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Experimental Protocol: Western Blot for α-tubulin Acetylation
This protocol verifies the cellular activity of CAY10603 by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cancer cell line (e.g., meningioma cell lines)[2]
-
CAY10603
-
Cell lysis buffer
-
Primary antibodies (acetylated α-tubulin, total α-tubulin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of CAY10603 for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of acetylated to total α-tubulin at different CAY10603 concentrations.
Quantitative Data Summary for CAY10603
| Parameter | Value/Observation | Cell Lines/Conditions | Reference |
| Effective Concentration | 100 nM | Meningioma cells (for radiosensitization) | [2] |
| Cellular Activity | Increased α-tubulin acetylation | Various cell lines | [3][4] |
| Antiproliferative IC50 | To be determined by experiment | Relevant cancer cell lines | N/A |
Experimental Workflow and Logic
Caption: General workflow for determining the IC50 value in a cell-based assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. P18.04.A Cay10603, HDAC6 inhibitor, enhances radiosensitivity in meningioma via supressing the nuclear beta-catenin accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6-selective inhibitor CAY10603 ameliorates cigarette smoke-induced small airway remodeling by regulating epithelial barrier dysfunction and reversing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10677 in MDA-MB-231 and PC3 Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10677 is a potent and cell-permeable inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt catalyzes the final step in the post-translational modification of prenylated proteins, a process crucial for the proper localization and function of numerous signaling proteins implicated in cancer cell growth, proliferation, and survival. Key substrates of this pathway include small GTPases of the Ras and Rho families, which are central regulators of oncogenic signaling. By inhibiting Icmt, this compound disrupts the function of these critical proteins, leading to anti-proliferative effects in cancer cells.
These application notes provide a comprehensive guide for utilizing this compound to study its effects on the triple-negative breast cancer cell line, MDA-MB-231, and the androgen-independent prostate cancer cell line, PC3. Both cell lines are established models for aggressive and metastatic cancers.
Mechanism of Action
This compound acts as a specific inhibitor of Icmt. The post-translational prenylation of proteins, such as those in the Ras and Rho families, is a multi-step process that concludes with the methylation of the C-terminal prenylcysteine residue by Icmt. This final methylation step is critical for the proper membrane localization and subsequent activation of these signaling proteins.
Inhibition of Icmt by this compound leads to the accumulation of unmethylated prenylated proteins. These unmethylated proteins, particularly Ras and Rho, are often mislocalized from the plasma membrane to the cytosol, rendering them unable to participate in their respective signaling cascades.[1][2] The disruption of these pathways ultimately results in the induction of cell cycle arrest, apoptosis, and a reduction in cell migration and invasion.[3][4][5]
Data Presentation
The anti-proliferative activity of this compound has been quantified in both MDA-MB-231 and PC3 cell lines, demonstrating its efficacy in these cancer models.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.63[6] |
| PC3 | Prostate Cancer | 2.55[6] |
Table 1: Anti-proliferative activity of this compound in MDA-MB-231 and PC3 cancer cell lines.
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of this compound are provided below.
Cell Culture and Maintenance
a. MDA-MB-231 Cell Line:
-
Growth Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere without CO2.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for passaging at a 1:3 to 1:6 ratio.
b. PC3 Cell Line:
-
Growth Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, follow the same procedure as for MDA-MB-231 cells, passaging at a 1:3 to 1:5 ratio.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the dose-dependent effect of this compound on the viability of MDA-MB-231 and PC3 cells.
-
Materials:
-
MDA-MB-231 or PC3 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis
This protocol is used to analyze the effect of this compound on key proteins in signaling pathways downstream of Icmt.
-
Materials:
-
MDA-MB-231 or PC3 cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-cleaved PARP, anti-PARP, anti-p21, anti-BNIP3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed 5 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 0, 1, 5, 10 µM) for 24 or 48 hours.
-
Lyse the cells in RIPA buffer, and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
-
Materials:
-
MDA-MB-231 or PC3 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed 5 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations for 24 or 48 hours.
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
-
Visualizations
Caption: General experimental workflow for assessing the effects of this compound.
Caption: Signaling pathway inhibited by this compound.
References
- 1. Targeting Ras signaling through inhibition of carboxyl methylation: An unexpected property of methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivating Icmt ameliorates K-RAS–induced myeloproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Role of isoprenylcysteine carboxylmethyltransferase-catalyzed methylation in Rho function and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting protein prenylation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
CAY10677 treatment for inducing Ras mislocalization from the plasma membrane
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10677 is a potent and cell-permeable inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). This enzyme catalyzes the final step in the post-translational modification of many proteins, including the Ras family of small GTPases. Proper localization of Ras proteins to the plasma membrane is critical for their function in signal transduction pathways that regulate cell growth, proliferation, and survival. Inhibition of Icmt by this compound disrupts this localization, leading to the mislocalization of Ras from the plasma membrane to the cytoplasm and endomembranes. This delocalization effectively attenuates Ras-mediated signaling and offers a promising strategy for therapeutic intervention in Ras-driven cancers.
These application notes provide detailed protocols for utilizing this compound to induce and study Ras mislocalization and its downstream consequences.
Data Presentation
This compound Properties and Biological Activity
| Property | Value | Reference |
| Target | Isoprenylcysteine carboxyl methyltransferase (Icmt) | [1](--INVALID-LINK--) |
| IC50 (Icmt) | 0.86 µM | [1](--INVALID-LINK--) |
| Antiproliferative IC50 (MDA-MB-231 cells) | 2.63 µM | [1](--INVALID-LINK--) |
| Antiproliferative IC50 (PC3 cells) | 2.55 µM | [1](--INVALID-LINK--) |
| Mechanism of Action | Prevents the final carboxyl methylation step of post-translational modification of prenylated proteins, including Ras. | [2](--INVALID-LINK--) |
Expected Effects of this compound Treatment on Ras Localization and Signaling
| Parameter | Expected Outcome with this compound Treatment | Method of Analysis |
| Ras Subcellular Localization | Shift from plasma membrane to cytoplasm and endomembranes. | Immunofluorescence Microscopy, Subcellular Fractionation followed by Western Blot |
| Ras-GTP Levels | Decrease in active, GTP-bound Ras. | Ras Pull-down Assay |
| MAPK/ERK Pathway Activation | Decreased phosphorylation of MEK and ERK. | Western Blot |
| Cell Proliferation | Inhibition of cell growth, particularly in Ras-dependent cell lines. | Cell Viability Assays (e.g., MTT, CellTiter-Glo) |
Experimental Protocols
Protocol 1: Induction of Ras Mislocalization in Cultured Cells
This protocol describes the treatment of cultured cells with this compound to induce the mislocalization of Ras from the plasma membrane.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Appropriate cell line (e.g., MDA-MB-231, PC3, or other Ras-dependent cancer cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment.
-
This compound Treatment:
-
Prepare a working solution of this compound in complete cell culture medium. A typical starting concentration range is 1-10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
-
Incubation: Incubate the cells for a desired period. A typical incubation time is 24-48 hours. Time-course experiments may be necessary to determine the optimal treatment duration.
-
Cell Harvesting and Analysis: After incubation, proceed with the desired analysis method to assess Ras localization, such as immunofluorescence microscopy (Protocol 2) or subcellular fractionation and Western blotting (Protocol 3).
Protocol 2: Visualization of Ras Mislocalization by Immunofluorescence Microscopy
This protocol details the immunofluorescent staining of Ras to visualize its subcellular localization following this compound treatment.
Materials:
-
Cells treated with this compound (from Protocol 1) grown on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin [BSA] in PBS)
-
Primary antibody against Ras (e.g., pan-Ras or isoform-specific antibody)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Ras antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate the cells with the primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. In untreated cells, Ras should primarily localize to the plasma membrane. In this compound-treated cells, an increase in cytoplasmic and perinuclear staining is expected.
-
Protocol 3: Analysis of Ras Mislocalization by Subcellular Fractionation and Western Blotting
This protocol provides a method to quantitatively assess the distribution of Ras between the membrane and cytosolic fractions.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Subcellular fractionation kit or buffers (e.g., hypotonic lysis buffer, membrane extraction buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Ras, a plasma membrane marker (e.g., Na+/K+-ATPase), and a cytosolic marker (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis and Fractionation:
-
Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol or a standard laboratory method to separate the membrane and cytosolic fractions. Ensure to add protease and phosphatase inhibitors to all buffers.
-
-
Protein Quantification:
-
Determine the protein concentration of each fraction using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein from the membrane and cytosolic fractions onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ras, the membrane marker, and the cytosolic marker overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities for Ras in the membrane and cytosolic fractions. The purity of the fractions should be confirmed by the presence of the respective markers. A decrease in the Ras signal in the membrane fraction and a corresponding increase in the cytosolic fraction in this compound-treated cells will confirm mislocalization.
-
Visualizations
Ras Signaling Pathway and the Effect of this compound
Caption: this compound inhibits Icmt, preventing Ras localization to the plasma membrane and blocking downstream signaling.
Experimental Workflow for Assessing Ras Mislocalization
Caption: Workflow for inducing and analyzing Ras mislocalization using this compound treatment.
References
Application Notes and Protocols for Western Blot Analysis of Prelamin A Accumulation After CAY10677 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamin A, a key component of the nuclear lamina, is synthesized as a precursor protein, prelamin A. The maturation of prelamin A into lamin A is a multi-step post-translational process critical for proper nuclear structure and function. Disruptions in this pathway can lead to the accumulation of prelamin A, which is associated with cellular senescence and a group of genetic disorders known as laminopathies, including Hutchinson-Gilford progeria syndrome (HGPS).
The processing of prelamin A involves four key enzymatic steps:
-
Farnesylation: A farnesyl group is added to the C-terminal CaaX box by farnesyltransferase (FTase).
-
Proteolytic Cleavage 1: The terminal three amino acids (-aaX) are cleaved by the zinc metalloproteinase ZMPSTE24 or Ras-converting enzyme 1 (RCE1).
-
Carboxymethylation: The newly exposed farnesylcysteine is methylated by isoprenylcysteine carboxyl methyltransferase (Icmt).
-
Proteolytic Cleavage 2: ZMPSTE24 performs a second cleavage, removing the final 15 amino acids, including the farnesylated and methylated cysteine, to produce mature lamin A.
CAY10677 is a potent, cell-permeable inhibitor of Icmt (IC₅₀ = 0.86 μM)[1]. By blocking the carboxymethylation step, this compound treatment is expected to disrupt the final cleavage by ZMPSTE24, leading to the accumulation of a farnesylated, non-methylated form of prelamin A. This application note provides a detailed protocol for inducing and quantifying prelamin A accumulation in cultured cells following treatment with this compound using Western blot analysis.
Data Presentation: Prelamin A Accumulation
A study using the potent Icmt inhibitor C75 demonstrated a clear accumulation of prelamin A in both wild-type and HGPS fibroblasts after treatment, as detected by Western blot[1][2]. Densitometric analysis of such blots is required for quantification. For comparison, treatment of human fibroblasts with the HIV protease inhibitor Lopinavir, a ZMPSTE24 inhibitor, resulted in prelamin A accumulation averaging 31% of the level of lamin C[3].
Table 1: Expected and Comparative Results of Prelamin A Accumulation Analysis
| Treatment Group | Target Enzyme | Expected Prelamin A Form | Expected Outcome on Western Blot | Comparative Quantitative Data |
| Vehicle Control (e.g., DMSO) | N/A | Minimal (transient) | Faint to undetectable prelamin A band; strong mature lamin A band. | Baseline |
| This compound | Icmt | Farnesylated, non-methylated | Clear accumulation of a prelamin A band. | Not published; expected to be quantifiable by densitometry. |
| FTI (e.g., Lonafarnib) | FTase | Non-farnesylated | Accumulation of a slower-migrating prelamin A band (due to lack of farnesylation). | 2-fold increase in fluorescence intensity by IFC has been reported[4]. |
| ZMPSTE24 Inhibitor (e.g., Lopinavir) | ZMPSTE24 | Farnesylated, methylated | Accumulation of a faster-migrating prelamin A band. | Averages 31% of lamin C levels by densitometry[3]. |
Note: The electrophoretic mobility of prelamin A can shift depending on its modification state. Farnesylated forms typically migrate faster than non-farnesylated forms.
Signaling and Experimental Workflow Diagrams
Caption: Prelamin A processing pathway and points of pharmacological inhibition.
Caption: Experimental workflow for Western blot analysis of prelamin A.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture human fibroblasts (e.g., BJ or IMR-90) or other relevant cell lines in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plate cells in 60 mm or 100 mm dishes and allow them to reach 70-80% confluency before treatment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (a starting range of 1-10 µM is recommended).
-
Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 24 to 72 hours).
-
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis:
-
Place culture dishes on ice and aspirate the medium.
-
Wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS)[5][6].
-
Aspirate the PBS completely.
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a fresh protease and phosphatase inhibitor cocktail[6][7]. Use approximately 150-300 µL for a 60 mm dish.
-
Scrape the cells from the dish using a cold cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube[1].
-
Agitate the lysate for 30 minutes at 4°C (e.g., on a rotator)[1][6].
-
Clarify the lysate by centrifuging at ~14,000 x g for 20 minutes at 4°C[5][6].
-
Carefully transfer the supernatant (containing the total protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) or Bradford assay, according to the manufacturer's instructions.
-
Use the results to calculate the volume of lysate needed to load equal amounts of protein for each sample in the subsequent Western blot.
-
Protocol 3: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
To an appropriate volume of cell lysate (containing 15-30 µg of total protein), add 4X or 6X Laemmli sample buffer containing β-mercaptoethanol or DTT.
-
Denature the samples by boiling at 95-100°C for 5-10 minutes[7].
-
-
Gel Electrophoresis (SDS-PAGE):
-
Load equal amounts of protein for each sample into the wells of a 4-12% gradient or 8% polyacrylamide gel[8]. Include a pre-stained protein ladder to monitor migration.
-
Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure complete transfer by checking the gel for remaining protein with a post-transfer stain if necessary.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Anti-Prelamin A antibody: Use an antibody specific for prelamin A (e.g., Santa Cruz sc-6214, Merck MABT858).
-
Anti-Lamin A/C antibody: This antibody detects both mature lamin A, lamin C, and prelamin A, allowing for comparison of their relative levels (e.g., Abcam ab26300)[8].
-
Loading Control: Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH, or β-tubulin) to ensure equal protein loading.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis on the resulting bands using imaging software (e.g., ImageJ). Normalize the intensity of the prelamin A band to the corresponding loading control band for each sample. Compare the normalized values between vehicle-treated and this compound-treated samples to quantify the accumulation.
-
References
- 1. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Prelamin A processing, accumulation and distribution in normal cells and laminopathy disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different prelamin A forms accumulate in human fibroblasts: a study in experimental models and progeria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accumulation of prelamin A induces premature aging through mTOR overactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is isoprenylcysteine carboxyl methyltransferase the key to reverse ageing? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anchorage-Independent Growth Assays with CAY10677
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells, allowing them to proliferate without attachment to a solid substrate.[1][2][3] Assays that measure this ability, such as the soft agar (B569324) colony formation assay, are crucial tools in cancer research and drug development for evaluating the oncogenic potential of cells and the efficacy of anti-cancer compounds.[1][2][3]
CAY10677 is a potent and cell-permeable inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is a critical enzyme in the post-translational modification of various proteins, most notably the Ras family of small GTPases. This final methylation step is essential for the proper localization and function of Ras proteins at the plasma membrane. By inhibiting Icmt, this compound disrupts Ras signaling pathways, which are frequently hyperactivated in cancer and play a central role in cell growth, proliferation, and survival. Inhibition of Icmt has been shown to abolish the tumor-initiating and maintenance capabilities of cancer cells with mutant KRAS, such as the MDA-MB-231 human breast cancer cell line.[4]
These application notes provide a detailed protocol for utilizing this compound in an anchorage-independent growth assay using the soft agar method. The provided information will guide researchers in assessing the inhibitory effect of this compound on the tumorigenic potential of cancer cells.
Signaling Pathway Affected by this compound
This compound, as an Icmt inhibitor, primarily disrupts the Ras signaling cascade. The diagram below illustrates the mechanism by which this compound interferes with Ras processing and subsequent downstream signaling.
Caption: this compound inhibits Icmt, preventing Ras methylation and membrane localization, thus blocking downstream signaling.
Experimental Protocols
Soft Agar Colony Formation Assay
This protocol is adapted for a 6-well plate format and should be optimized based on the specific cell line used. All steps should be performed under sterile conditions in a laminar flow hood.
Materials and Reagents:
-
This compound (Cayman Chemical)
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Agar, Noble (DNA grade)
-
6-well tissue culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath
-
Incubator (37°C, 5% CO₂)
-
Microscope
-
Crystal Violet staining solution (0.005% in methanol)
Protocol Workflow:
Caption: Workflow for the soft agar anchorage-independent growth assay.
Step-by-Step Procedure:
1. Preparation of the Base Agar Layer (0.6% Agar): a. Prepare a 1.2% agar solution by dissolving 1.2 g of Noble agar in 100 mL of sterile water. Autoclave to sterilize and then cool to 42°C in a water bath. b. Prepare a 2x complete medium solution. c. In a sterile 50 mL conical tube, mix equal volumes of the 1.2% agar solution and the 2x complete medium to obtain a final concentration of 0.6% agar in 1x complete medium. d. Immediately dispense 2 mL of the base agar mixture into each well of a 6-well plate. e. Allow the agar to solidify at room temperature in the laminar flow hood for approximately 20-30 minutes.
2. Preparation of the Cell Suspension Layer (0.35% Agar): a. Prepare a 0.7% agar solution by dissolving 0.7 g of Noble agar in 100 mL of sterile water. Autoclave and cool to 42°C. b. Harvest and count the cells. Prepare a single-cell suspension in complete medium at a concentration of 2 x 10⁴ cells/mL. c. Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. d. In sterile tubes, mix equal volumes of the cell suspension and the 2x this compound dilutions (and a vehicle control). e. Mix equal volumes of the cell/compound mixture and the 0.7% agar solution to obtain a final concentration of 0.35% agar and 1 x 10⁴ cells/mL in the desired final concentration of this compound. f. Gently pipette 1 mL of this cell/agar suspension on top of the solidified base layer in each well.
3. Incubation: a. Allow the cell layer to solidify at room temperature for 30 minutes. b. Add 1 mL of complete medium containing the final concentration of this compound (or vehicle) to each well to prevent drying. c. Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 2-3 weeks. d. Feed the cells twice a week by adding 0.5 mL of fresh medium with the appropriate concentration of this compound.
4. Staining and Colony Counting: a. After the incubation period, stain the colonies by adding 0.5 mL of 0.005% crystal violet solution to each well and incubate for 1-2 hours at room temperature. b. Carefully wash the wells with PBS to remove excess stain. c. Count the number of colonies in each well using a microscope. A cluster of 50 or more cells is typically considered a colony.[5] d. The size of the colonies can also be measured using imaging software.
Data Presentation
The inhibitory effect of this compound on anchorage-independent growth can be quantified by measuring the number and size of colonies formed. The data should be presented in a clear and structured format for easy comparison.
Table 1: Effect of this compound on Colony Formation in MDA-MB-231 Cells
| This compound Concentration (µM) | Average Number of Colonies (± SD) | Average Colony Size (µm²) (± SD) | % Inhibition of Colony Formation |
| 0 (Vehicle Control) | 150 ± 12 | 8500 ± 750 | 0% |
| 0.1 | 125 ± 10 | 7200 ± 600 | 16.7% |
| 1 | 70 ± 8 | 4300 ± 450 | 53.3% |
| 10 | 15 ± 4 | 1200 ± 200 | 90.0% |
| 25 | 2 ± 1 | 500 ± 100 | 98.7% |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
IC₅₀ Determination:
The half-maximal inhibitory concentration (IC₅₀) for colony formation can be calculated by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Conclusion
The anchorage-independent growth assay is a robust method to evaluate the anti-tumorigenic properties of compounds like this compound. By inhibiting Icmt and disrupting Ras signaling, this compound is expected to significantly reduce the ability of cancer cells to form colonies in a semi-solid medium. The detailed protocol and data presentation guidelines provided herein will assist researchers in effectively assessing the potential of this compound as a therapeutic agent for cancers with aberrant Ras signaling.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoprenylcysteine carboxylmethyltransferase is critical for malignant transformation and tumor maintenance by all RAS isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Application Notes and Protocols for Investigating the Combination of CAY10677 and Gefitinib in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield any published studies, quantitative data, or established protocols for the specific combination of CAY10677 and gefitinib (B1684475) in any cancer type. Therefore, the following application notes and protocols are provided as a hypothetical framework for researchers interested in investigating the potential synergistic or additive effects of this novel combination. The experimental designs are based on standard methodologies used for evaluating anticancer drug combinations. All protocols and anticipated data presentations are illustrative and require experimental validation.
Introduction to the Agents
This compound: An Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitor
This compound is an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) with an IC50 value of 0.86 μM.[1] Icmt is a critical enzyme in the post-translational modification of certain proteins, including many involved in cell growth control and oncogenesis.[1] By inhibiting Icmt, this compound disrupts the final step of protein prenylation, a process essential for the proper localization and function of key signaling proteins. This compound has demonstrated potent antiproliferative activity in human breast and prostate cancer cell lines.[1]
Gefitinib: An Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor
Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] It competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways.[4][5] This disruption of EGFR signaling can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells where EGFR is overexpressed or mutated.[3][4] Gefitinib is used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[2]
Hypothetical Synergistic Rationale
The combination of this compound and gefitinib presents a novel approach to anticancer therapy. While gefitinib directly targets the EGFR signaling pathway, this compound targets a broader post-translational modification process that may affect multiple signaling pathways, potentially including those that contribute to resistance to EGFR inhibitors. By inhibiting Icmt, this compound could disrupt the function of proteins downstream of or parallel to the EGFR pathway, creating a synthetic lethal interaction or enhancing the apoptotic effects of gefitinib.
Proposed Signaling Pathways for Investigation
The following diagram illustrates the targeted pathways of this compound and gefitinib and a hypothetical point of interaction.
Caption: Targeted signaling pathways of this compound and gefitinib.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and gefitinib.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the drug combination on cell proliferation.
Materials:
-
Cancer cell lines (e.g., NSCLC cell lines with known EGFR mutation status)
-
This compound (dissolved in DMSO)
-
Gefitinib (dissolved in DMSO)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and gefitinib in culture medium, both individually and in combination at various ratios. Remove the existing medium and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and for the combination. The combination index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by the drug combination.
Materials:
-
Cancer cell lines
-
This compound
-
Gefitinib
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound, gefitinib, or the combination at predetermined concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Western Blot Analysis
This technique is used to analyze the effect of the drug combination on key signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Gefitinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, gefitinib, or the combination for a specified time. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Blocking and Antibody Incubation: Block the membranes and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometrically analyze the bands and normalize to a loading control (e.g., β-actin).
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical IC50 Values of this compound and Gefitinib in NSCLC Cell Lines
| Cell Line | EGFR Status | This compound IC50 (µM) | Gefitinib IC50 (µM) | Combination Index (CI) at ED50 |
| PC-9 | Exon 19 del | Data to be determined | Data to be determined | Data to be determined |
| H1975 | L858R, T790M | Data to be determined | Data to be determined | Data to be determined |
| A549 | Wild-Type | Data to be determined | Data to be determined | Data to be determined |
Table 2: Hypothetical Percentage of Apoptotic Cells after Treatment
| Treatment | PC-9 (% Apoptosis) | H1975 (% Apoptosis) | A549 (% Apoptosis) |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (X µM) | Data to be determined | Data to be determined | Data to be determined |
| Gefitinib (Y µM) | Data to be determined | Data to be determined | Data to be determined |
| This compound + Gefitinib | Data to be determined | Data to be determined | Data to be determined |
Experimental Workflow Visualization
The following diagram outlines a logical workflow for investigating the combination of this compound and gefitinib.
Caption: A hypothetical experimental workflow.
Conclusion
The combination of this compound and gefitinib represents an unexplored and potentially promising strategy for anticancer therapy. The provided application notes and protocols offer a comprehensive, albeit hypothetical, framework for the initial investigation of this combination. Rigorous experimental validation is essential to determine the true therapeutic potential and underlying mechanisms of action of co-administering these two agents. The successful outcome of such studies could pave the way for new therapeutic options for patients with cancers dependent on EGFR signaling and those who have developed resistance to existing targeted therapies.
References
- 1. ClinPGx [clinpgx.org]
- 2. The synergistic effect of EGFR tyrosine kinase inhibitor gefitinib in combination with aromatase inhibitor anastrozole in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGFR Signal-Network Reconstruction Demonstrates Metabolic Crosstalk in EMT | PLOS Computational Biology [journals.plos.org]
- 4. Gefitinib in combination with gemcitabine and cisplatin in advanced non-small-cell lung cancer: a phase III trial--INTACT 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Mouse Model Studies Using CAY10677
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10677 is a potent and cell-permeable inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is a critical enzyme in the post-translational modification of various proteins, including those in the Ras superfamily, which are frequently implicated in oncogenesis. By inhibiting Icmt, this compound disrupts the proper localization and function of these key signaling proteins, leading to anti-proliferative effects in cancer cells. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in xenograft mouse models using human breast (MDA-MB-231) and prostate (PC3) cancer cell lines, based on the known mechanisms of Icmt inhibition and established xenograft methodologies.
Signaling Pathway of Icmt Inhibition
The diagram below illustrates the mechanism of action of this compound. It acts by inhibiting Icmt, the terminal enzyme in the prenylation pathway. This pathway is essential for the proper function of numerous proteins involved in cell growth and proliferation.
Caption: Mechanism of Icmt inhibition by this compound.
Experimental Protocols
This section details the protocols for conducting in vivo xenograft studies with this compound.
Cell Culture
-
Cell Lines:
-
MDA-MB-231 (human breast adenocarcinoma)
-
PC3 (human prostate adenocarcinoma)
-
-
Culture Medium:
-
MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
PC3: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
Animal Model
-
Species: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in sterile conditions with free access to autoclaved food and water.
Xenograft Implantation
-
Cell Preparation: Harvest cells during the exponential growth phase. Wash with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Width^2 x Length) / 2.
This compound Administration
-
Treatment Groups: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the following groups (n=8-10 mice per group):
-
Vehicle Control (e.g., 10% DMSO in corn oil)
-
This compound (low dose, e.g., 10 mg/kg)
-
This compound (high dose, e.g., 25 mg/kg)
-
Positive Control (a standard-of-care chemotherapy for the respective cancer type)
-
-
Drug Preparation: Prepare this compound fresh daily by dissolving it in a suitable vehicle.
-
Administration: Administer the treatment (e.g., intraperitoneal injection) daily or as determined by preliminary toxicology studies.
-
Monitoring: Monitor animal weight and overall health daily.
Experimental Workflow
The following diagram outlines the key steps in the in vivo xenograft study.
Application Notes: CAY10677 for the Study of Isoprenylcysteine Carboxyl Methyltransferase (Icmt)
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral endoplasmic reticulum membrane protein that catalyzes the final enzymatic step in the post-translational modification of proteins containing a C-terminal CaaX motif.[1][2][3] This process, known as prenylation, is critical for the proper subcellular localization and function of numerous signaling proteins, including the Ras superfamily of small GTPases.[4][5] The methylation of the terminal prenylcysteine by Icmt neutralizes the negative charge of the carboxyl group, enhancing the protein's hydrophobicity and facilitating its membrane association and protein-protein interactions.[5][6]
Given the central role of Icmt substrates like Ras in regulating cell proliferation, differentiation, and survival, Icmt has emerged as a promising therapeutic target, particularly in oncology.[2][7] Inhibition of Icmt can lead to the mislocalization of these key signaling proteins, disrupting downstream pathways such as the MAPK/ERK cascade, ultimately impairing cancer cell growth, migration, and survival.[1][6][8]
CAY10677 is a potent, cell-permeable inhibitor of Icmt. It is an analog of the first-in-class Icmt inhibitor, cysmethynil, developed for improved solubility.[9] These notes provide an overview of this compound, its quantitative effects, and detailed protocols for its application in studying Icmt function.
Data Presentation
This compound demonstrates potent inhibition of Icmt and significant anti-proliferative activity in various cancer cell lines, showing a marked improvement over its analog, cysmethynil.[9]
| Compound | Target | IC50 (in vitro) | Cell Line | Anti-proliferative IC50 |
| This compound | Icmt | 0.86 µM[9] | MDA-MB-231 (Human Breast Cancer) | 2.63 µM[9] |
| PC3 (Human Prostate Cancer) | 2.55 µM[9] | |||
| Cysmethynil | Icmt | - | MDA-MB-231 (Human Breast Cancer) | 27.4 µM[9] |
| PC3 (Human Prostate Cancer) | 25.2 µM[9] |
Visualized Signaling Pathway and Workflows
Icmt Signaling Pathway and Point of Inhibition
The diagram below illustrates the post-translational prenylation pathway of CaaX proteins like Ras. Icmt catalyzes the final methylation step, which is essential for membrane localization and activation of downstream signaling, such as the Raf-MEK-ERK pathway. This compound directly inhibits Icmt, preventing this crucial modification.
Experimental Workflow: Cell Viability Assay
This workflow outlines the key steps for determining the IC50 value of this compound in a cancer cell line using a standard colorimetric assay like the MTT assay.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cancer cell proliferation and viability.[5]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock. A suggested starting range is 0.1 to 100 µM.[5] Include a vehicle control (DMSO) at a concentration matching the highest dose of this compound.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 10 minutes.[10]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[5]
-
Data Analysis: Subtract the average absorbance of blank wells (medium only) from all other wells. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percent viability against the logarithm of this compound concentration and use non-linear regression (four-parameter logistic model) to determine the IC50 value.[11]
Protocol 2: In-Cell Protein Methylation Assay
This protocol allows for the assessment of Icmt activity within intact cells by measuring the incorporation of a radiolabeled methyl group onto substrate proteins.[12]
Materials:
-
Cells of interest cultured to ~80% confluence in 10-cm dishes
-
This compound
-
Methionine-free DMEM (DMEM/-Met)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Protein synthesis inhibitors: Cycloheximide (B1669411) (100 µg/mL) and Chloramphenicol (B1208) (40 µg/mL)[12]
-
L-[methyl-³H]methionine (1 mCi/mL)
-
Cold 1X PBS
-
Cold RIPA lysis buffer with protease inhibitors
-
Antibody against the Icmt substrate of interest (e.g., anti-Ras)
-
Protein A/G agarose (B213101) beads
-
Scintillation counter
Methodology:
-
Pre-treatment: Treat cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 4-24 hours) before labeling.
-
Inhibit Protein Synthesis: Wash cells with PBS. Add 10 mL of DMEM with 10% dFBS containing cycloheximide (100 µg/mL) and chloramphenicol (40 µg/mL). Incubate for 30 minutes at 37°C. This step prevents the incorporation of [³H]methionine into the polypeptide backbone of new proteins.[12]
-
Radiolabeling: Wash cells once with 5 mL of pre-warmed DMEM/-Met containing 10% dFBS and protein synthesis inhibitors.
-
Add 5 mL of the same medium to the plate, supplemented with 50 µL of L-[methyl-³H]methionine (final concentration ~10 µCi/mL) and the appropriate concentration of this compound or vehicle.[12]
-
Incubate for 3 hours at 37°C.[12]
-
Cell Lysis: Wash cells twice with cold 1X PBS. Add 600 µL of cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube. Sonicate briefly to ensure complete lysis.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Immunoprecipitation: Incubate the cleared lysate with an antibody specific to the target substrate (e.g., Ras) overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2 hours to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads three times with cold RIPA buffer. Elute the proteins by boiling in 2X SDS-PAGE loading buffer.
-
Detection: Run the samples on an SDS-PAGE gel. The gel can be treated with a fluorographic enhancer, dried, and exposed to X-ray film (autoradiography) or the protein bands can be excised and radioactivity quantified using a scintillation counter. A significant reduction in the ³H signal in this compound-treated samples compared to the control indicates inhibition of Icmt-mediated methylation.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Role of Isoprenylcysteine Carboxylmethyltransferase-catalyzed Methylation in Rho Function and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
- 12. mdanderson.org [mdanderson.org]
Application Notes and Protocols: Long-Term Storage and Stability of CAY10677 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10677 is a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt), a critical enzyme in the post-translational modification of CaaX proteins, including the oncogenic Ras family. As a valuable tool in cancer research and drug development, understanding the long-term stability of this compound in various solvent systems is paramount for ensuring the accuracy and reproducibility of experimental results. These application notes provide a comprehensive guide to the storage and stability of this compound, both as a solid and in solution, and offer detailed protocols for researchers to conduct their own stability assessments.
Data Presentation: Stability and Solubility Summary
The following tables summarize the known stability and solubility data for this compound. It is important to note that while the solid-state stability is well-defined, long-term stability in solution is solvent and storage condition-dependent and may require experimental verification for specific applications.
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Reported Stability |
| Crystalline Solid | -20°C | ≥ 4 years[1] |
| Aqueous Solution | Not Recommended | Not recommended for storage more than one day[2] |
| Organic Solvent | See Table 3 | Varies by solvent and storage conditions |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMF | 16 mg/mL[1] |
| DMSO | 25 mg/mL[1] |
| Ethanol | 20 mg/mL[1] |
Table 3: General Recommendations for Long-Term Storage of this compound Solutions
| Solvent | Recommended Storage | Key Considerations |
| DMSO | -80°C in aliquots | DMSO is hygroscopic; absorbed water can promote degradation.[3] Use anhydrous DMSO and minimize exposure to moisture. |
| DMF | -80°C in aliquots | Can degrade to dimethylamine (B145610) and formic acid; use high-purity solvent and store under inert gas.[4] |
| Ethanol | -80°C in aliquots | Stability can be compound-specific and influenced by water content.[5][6] |
Signaling Pathway
This compound targets Icmt, the terminal enzyme in the protein prenylation pathway. This pathway is crucial for the proper localization and function of many signaling proteins, including Ras.
Experimental Protocols
Due to the absence of specific long-term stability data for this compound in organic solvents, the following protocol outlines a comprehensive approach for researchers to determine the stability of this compound solutions under their specific laboratory conditions. This protocol is based on established methodologies for small molecule stability testing.[7][8]
Protocol: Long-Term Stability Assessment of this compound in Organic Solvents
Objective: To evaluate the long-term stability of this compound in DMSO, DMF, and Ethanol at various storage temperatures.
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO (≥99.9%)
-
High-purity DMF (≥99.8%)
-
Absolute Ethanol (≥99.5%)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC or UHPLC system with UV or PDA detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
-20°C and -80°C freezers
-
4°C refrigerator
-
Room temperature storage area (controlled)
Experimental Workflow:
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh this compound and dissolve in each of the three solvents (DMSO, DMF, Ethanol) to a final concentration of 10 mM.
-
Ensure complete dissolution. Gentle warming or sonication may be used if necessary, but avoid excessive heat.
-
Prepare a sufficient volume of each stock solution to allow for all planned time points.
-
-
Aliquoting:
-
Immediately after preparation, aliquot the stock solutions into amber glass vials. This minimizes the number of freeze-thaw cycles for each sample.
-
Fill the vials to minimize headspace and reduce potential oxidation.
-
Tightly cap the vials.
-
-
Storage:
-
Place aliquots of each solvent stock solution at the following temperatures: -80°C, -20°C, 4°C, and room temperature.
-
Protect all samples from light.
-
-
Time Points:
-
Analyze the samples at the following time points: T=0 (immediately after preparation), 1 month, 3 months, 6 months, and 12 months. Additional time points can be included as needed.
-
-
HPLC Analysis:
-
At each time point, remove one aliquot from each storage condition.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Develop and validate a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a suitable modifier like 0.1% formic acid) is a common starting point.
-
The method should be able to separate the parent this compound peak from any potential degradation products.
-
Inject a consistent volume of each sample and record the chromatogram.
-
-
Data Analysis:
-
For each time point and storage condition, determine the peak area of this compound.
-
Calculate the percentage of this compound remaining relative to the T=0 sample using the following formula:
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
A compound is generally considered stable if the percentage remaining is ≥90%.
-
Forced Degradation Studies (Optional but Recommended):
To further understand the degradation profile of this compound and to ensure the specificity of the HPLC method, forced degradation studies can be performed. This involves subjecting the compound to harsh conditions to accelerate degradation.
Protocol: Forced Degradation of this compound
-
Acid Hydrolysis: Incubate a solution of this compound in a mild acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound in a mild base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photostability: Expose a solution of this compound to a controlled light source (e.g., ICH-compliant photostability chamber).
Analyze the stressed samples by HPLC to identify and quantify any degradation products. This information is invaluable for developing a robust, stability-indicating analytical method.
Conclusion
While this compound is highly stable as a solid when stored at -20°C, its stability in solution is less defined and requires careful consideration of the solvent and storage conditions. For long-term storage of solutions, it is recommended to use anhydrous solvents, store in aliquots at -80°C, and protect from light. The provided protocols offer a robust framework for researchers to perform their own stability studies, ensuring the integrity of their experimental results when working with this important Icmt inhibitor.
References
- 1. Prenylation Defects and Oxidative Stress Trigger the Main Consequences of Neuroinflammation Linked to Mevalonate Pathway Deregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Application Notes and Protocols for Farnesyltransferase Inhibitors in Hutchinson-Gilford Progeria Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of farnesyltransferase inhibitors (FTIs), such as CAY10677, in the study of Hutchinson-Gilford Progeria Syndrome (HGPS). HGPS is a rare, fatal genetic disorder characterized by accelerated aging, caused by a mutation in the LMNA gene that leads to the production of a toxic protein called progerin.[1][2] Progerin is a farnesylated form of prelamin A, and its accumulation at the nuclear rim leads to nuclear abnormalities, cellular dysfunction, and the severe phenotypes associated with HGPS.[3][4] FTIs are a class of drugs that block the farnesylation of proteins, including progerin, thereby preventing its toxic accumulation and offering a promising therapeutic strategy for HGPS.[5]
Mechanism of Action
In HGPS, a point mutation in the LMNA gene results in the production of progerin, an abnormal form of prelamin A.[1][4] Progerin undergoes post-translational modification, including farnesylation, a process catalyzed by the enzyme farnesyltransferase. This lipid modification anchors progerin to the inner nuclear membrane, leading to nuclear blebbing, disorganized chromatin, and ultimately, premature cellular senescence.[6] Farnesyltransferase inhibitors, including compounds like lonafarnib (B1684561) and tipifarnib, competitively inhibit the farnesyltransferase enzyme, preventing the farnesylation of progerin.[5] This inhibition disrupts the localization of progerin to the nuclear lamina, alleviating its toxic effects and improving cellular phenotypes.[4][7]
Quantitative Data Summary
The following table summarizes key quantitative data for various farnesyltransferase inhibitors used in HGPS research. This data is essential for designing experiments and comparing the potency of different compounds.
| Compound | Target | IC50 (nM) | Application/Model | Key Findings | Reference |
| Tipifarnib | Farnesyltransferase | 0.86 | HGPS Mouse Model | Prevents onset and progression of cardiovascular disease. | [4][7][8] |
| Lonafarnib | Farnesyltransferase | H-ras: 1.9, K-ras: 5.2, N-ras: 2.8 | HGPS Clinical Trials | Improved cardiovascular stiffness, bone structure, and extended lifespan. | [3][8] |
| FTI-277 | Farnesyltransferase | 0.5 | In vitro (cancer cells) | Potent inhibitor of H- and K-Ras oncogenic signaling. | [5] |
| FTS Amide | Farnesyltransferase | PANC-1: 20,000, U87: 10,000 | In vitro (cancer cells) | Inhibits tumor cell growth. | [9] |
Experimental Protocols
Detailed protocols for key experiments in HGPS research using FTIs are provided below.
Assessment of Nuclear Morphology by Immunofluorescence
This protocol is designed to visualize and quantify nuclear abnormalities, a key hallmark of HGPS cells.
Materials:
-
HGPS patient-derived fibroblasts
-
Normal human fibroblasts (control)
-
This compound or other FTI of interest
-
Cell culture medium (e.g., DMEM with 15% FBS)
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-Lamin A/C, anti-progerin
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Seed HGPS and control fibroblasts onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes to visualize nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images for subsequent analysis.
Quantification of Nuclear Blebbing: Nuclear morphology can be quantified by manually counting the percentage of cells with abnormal nuclear shapes (blebbing, invaginations) or by using automated image analysis software to measure parameters like nuclear circularity, area, and perimeter.[6][10]
Western Blot Analysis of Progerin and Lamin A/C
This protocol allows for the detection and quantification of progerin and lamin A/C protein levels in response to FTI treatment.
Materials:
-
Treated and untreated HGPS and control cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Lamin A/C, anti-progerin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
In Vivo Studies in HGPS Mouse Models
Preclinical evaluation of FTIs is often conducted in transgenic mouse models that express the human G608G LMNA mutation and exhibit HGPS-like phenotypes.[4][7]
Animal Model:
-
Lmna G608G transgenic mice
Drug Administration:
-
This compound can be formulated for oral administration, for example, by mixing it into the mouse dough at a specified dose (e.g., 150 mg/kg/day or 450 mg/kg/day, as used for tipifarnib).[4]
Phenotypic Analysis:
-
Cardiovascular: Aortic histology to assess vascular smooth muscle cell loss.
-
Bone: Micro-CT analysis to measure bone mineral density and cortical thickness.[3]
-
Growth and Weight: Regular monitoring of body weight.
-
Survival: Kaplan-Meier survival analysis.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
Farnesyltransferase inhibitors represent a significant advancement in the therapeutic landscape for Hutchinson-Gilford Progeria Syndrome. The protocols and data presented here provide a framework for researchers to investigate the efficacy of novel FTIs like this compound in cellular and animal models of HGPS. Rigorous and standardized experimental approaches are crucial for advancing our understanding of this devastating disease and for the development of new and improved treatments.
References
- 1. io.nihr.ac.uk [io.nihr.ac.uk]
- 2. ajmc.com [ajmc.com]
- 3. Clinical trial of a farnesyltransferase inhibitor in children with Hutchinson–Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Automated image analysis of nuclear shape: What can we learn from a prematurely aged cell? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A farnesyltransferase inhibitor prevents both the onset and late progression of cardiovascular disease in a progeria mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. interpriseusa.com [interpriseusa.com]
- 10. Current Methods and Pipelines for Image-Based Quantitation of Nuclear Shape and Nuclear Envelope Abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting CAY10677 solubility issues in aqueous media
Welcome to the technical support center for CAY10677. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a focus on addressing solubility challenges in aqueous media.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when preparing and using this compound solutions in aqueous-based experimental systems.
Problem 1: Precipitation or cloudiness is observed when diluting a this compound stock solution into aqueous buffer or cell culture medium.
-
Cause: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. The addition of an organic stock solution to an aqueous environment can cause the compound to exceed its solubility limit and precipitate out of solution.
-
Solutions:
-
Reduce the Final Concentration: The most direct approach is to lower the final working concentration of this compound in your assay.
-
Optimize Co-Solvent Concentration: If your experimental design allows, a slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may enhance solubility. It is crucial to include a corresponding vehicle control in your experiments to account for any solvent effects.[1]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium. This gradual decrease in solvent concentration can sometimes prevent precipitation.
-
Vortexing During Dilution: Vigorously vortex the aqueous medium while slowly adding the this compound stock solution. This rapid mixing can help to disperse the compound and prevent localized high concentrations that lead to precipitation.
-
Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to break up small aggregates and improve dissolution.[2]
-
Warm the Aqueous Medium: Gently warming the aqueous buffer or medium to 37°C before adding the stock solution can sometimes improve solubility. However, be mindful of the temperature stability of this compound and other components in your medium.
-
Problem 2: Inconsistent or non-reproducible experimental results.
-
Cause: Poor solubility of this compound can lead to an inaccurate effective concentration in your assay, resulting in high variability. If the compound is not fully dissolved, its actual concentration will be lower and less consistent than intended.
-
Solutions:
-
Confirm Complete Dissolution of Stock: Before preparing working solutions, ensure your this compound stock solution in the organic solvent (e.g., DMSO) is completely dissolved. Visually inspect for any particulate matter. If necessary, gently warm the stock solution or sonicate briefly.
-
Prepare Fresh Working Solutions: Prepare fresh aqueous working solutions of this compound for each experiment. Avoid storing diluted aqueous solutions for extended periods, as the compound may precipitate over time.
-
Filter the Stock Solution: If you suspect insoluble impurities in the powder, you can filter your concentrated stock solution through a 0.22 µm syringe filter. Note that this could reduce the concentration if this compound itself is not fully dissolved.
-
Conduct a Solubility Test: Before a large-scale experiment, perform a small-scale test to determine the maximum concentration at which this compound remains soluble in your specific assay medium. This can be done by preparing a serial dilution and visually inspecting for precipitation or by measuring turbidity with a plate reader.
-
Problem 3: Observed cellular toxicity is higher than expected or is also present in the vehicle control.
-
Cause: The organic solvent used to dissolve this compound, most commonly DMSO, can be toxic to cells at higher concentrations.
-
Solutions:
-
Minimize Final DMSO Concentration: Aim to keep the final concentration of DMSO in your cell culture medium at or below 0.5%.[1] Many cell lines can tolerate up to 1%, but some, particularly primary cells, are more sensitive.[1] It is always best to determine the maximum tolerated DMSO concentration for your specific cell line with a vehicle control experiment.
-
Use a Consistent Vehicle Control: Always include a control group that is treated with the same final concentration of the vehicle (e.g., DMSO in media) as the experimental groups. This allows you to distinguish between the effects of this compound and the solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is an enzyme that catalyzes the final step in the post-translational modification of many proteins, including the Ras superfamily of small GTPases. By inhibiting Icmt, this compound disrupts the proper localization and function of these proteins, which are often involved in cancer cell growth and proliferation. This compound is an analog of the Icmt inhibitor cysmethynil, developed for improved solubility and cell permeability.
Q2: What are the recommended solvents for making a stock solution of this compound?
A2: Based on available data, this compound is soluble in the following organic solvents at the specified concentrations:
| Solvent | Solubility |
| DMF | 16 mg/mL |
| DMSO | 25 mg/mL |
| Ethanol | 20 mg/mL |
Q3: How should I prepare an aqueous working solution of this compound from a DMSO stock for a cell-based assay?
A3: The following is a general protocol. It is recommended to optimize this for your specific cell line and experimental conditions.
dot
Caption: Workflow for preparing this compound working solutions.
Q4: What is the signaling pathway affected by this compound?
A4: this compound inhibits Icmt, which is the terminal enzyme in the CaaX protein processing pathway. This pathway is essential for the function of many signaling proteins, including Ras.
dot
Caption: this compound inhibits the Icmt enzyme.
Q5: Can I store diluted aqueous solutions of this compound?
A5: It is not recommended to store diluted aqueous solutions of this compound for extended periods. Due to its hydrophobic nature, the compound may precipitate out of solution over time, especially at lower temperatures. It is best practice to prepare fresh working solutions from your concentrated organic stock for each experiment.
Experimental Protocols
Cell Viability / Proliferation Assay (MTT Assay)
This protocol provides a general method to assess the effect of this compound on cancer cell viability and proliferation.
-
Materials:
-
Cancer cell line (e.g., MDA-MB-231 or PC-3)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[3]
-
dot
Caption: Workflow for a cell viability assay.
References
- 1. Description: Functionalized indoleamines as potent, drug-like inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt) [aunilo.uum.edu.my]
- 2. Functionalized indoleamines as potent, drug-like inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt). | Semantic Scholar [semanticscholar.org]
- 3. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CAY10677 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of CAY10677 for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and cell-permeable inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is a critical enzyme that catalyzes the final step in the post-translational modification of C-terminal CaaX proteins, including the Ras superfamily of small GTPases. By inhibiting Icmt, this compound prevents the methylation of these proteins, which is essential for their proper subcellular localization and function. This disruption of protein prenylation can lead to the inhibition of downstream signaling pathways involved in cell growth, proliferation, and survival.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on available data, a concentration range of 1 µM to 25 µM is often a reasonable starting point for many cancer cell lines.
Q3: How long should I incubate my cells with this compound?
A3: The ideal incubation time for this compound depends on the experimental endpoint.
-
For direct Icmt inhibition: Shorter incubation times, on the order of 1 to 6 hours, may be sufficient to observe direct inhibition of the enzyme's activity.
-
For downstream cellular effects: To observe downstream effects such as changes in protein localization, signaling pathway modulation, or effects on cell viability and proliferation, longer incubation times of 24 to 72 hours are typically required.
A time-course experiment is highly recommended to determine the optimal incubation time for your specific cell type and experimental goal.
Q4: What are the expected cellular effects of this compound treatment?
A4: Inhibition of Icmt by this compound can lead to a variety of cellular effects, including:
-
Mislocalization of prenylated proteins (e.g., Ras) from the cell membrane to the cytoplasm.
-
Inhibition of downstream signaling pathways (e.g., MAPK/ERK, PI3K/Akt).
-
Induction of cell cycle arrest.
-
Inhibition of cell proliferation and induction of apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect | Incubation time is too short. | For endpoints like cell viability, extend the incubation period to 24, 48, and 72 hours. |
| Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Cell line is resistant to Icmt inhibition. | Verify the expression of Icmt in your cell line. Consider using a positive control cell line known to be sensitive to Icmt inhibitors. | |
| Inhibitor has degraded. | Prepare fresh stock solutions of this compound and store them properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| High cell toxicity | Inhibitor concentration is too high. | Lower the concentration of this compound. Determine the IC50 and work at concentrations around that value. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.1%). Include a vehicle-only control in your experiments. | |
| Inconsistent results | Variable cell seeding density. | Ensure consistent cell numbers are seeded across all wells. |
| Inhibitor instability in media. | Prepare fresh dilutions of this compound in media for each experiment. For long-term incubations (>48 hours), consider replenishing the media with fresh inhibitor. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound using a Cell Viability Assay
This protocol outlines a time-course experiment to determine the optimal incubation time of this compound for reducing cell viability.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations around the expected IC50.
-
Treatment: Remove the overnight culture medium and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.
-
Cell Viability Assay: At the end of each incubation period, assess cell viability using a suitable method, such as an MTS or a resazurin-based assay, according to the manufacturer's instructions.
-
Data Analysis: For each time point, normalize the viability data to the vehicle control. Plot cell viability against the this compound concentration to determine the IC50 value at each incubation time. The optimal incubation time will be the one that gives a robust and reproducible effect at a relevant concentration.
Quantitative Data Summary
| Incubation Time (hours) | This compound Concentration (µM) | Cell Viability (% of Control) - Example Data |
| 24 | 1 | 95 ± 5 |
| 5 | 80 ± 7 | |
| 10 | 65 ± 6 | |
| 25 | 40 ± 8 | |
| 48 | 1 | 85 ± 6 |
| 5 | 60 ± 8 | |
| 10 | 40 ± 5 | |
| 25 | 20 ± 4 | |
| 72 | 1 | 70 ± 7 |
| 5 | 45 ± 6 | |
| 10 | 25 ± 5 | |
| 25 | 10 ± 3 |
Note: This is example data and will vary depending on the cell line and experimental conditions.
Visualizations
Caption: Signaling pathway of Icmt and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for this compound experiments.
How to avoid CAY10677 precipitation in cell culture medium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding the precipitation of CAY10677 in cell culture medium.
Troubleshooting Guide
Issue: this compound precipitates out of solution after dilution in cell culture medium.
Precipitation of this compound upon dilution in aqueous-based cell culture media is a common issue due to its hydrophobic nature. Follow these steps to troubleshoot and prevent precipitation:
1. Improper Stock Solution Preparation:
-
Problem: The initial stock solution was not prepared at a high enough concentration or in an appropriate solvent.
-
Solution: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).[1] this compound has good solubility in DMSO (25 mg/mL).[2][3] Using a high-concentration stock minimizes the volume of DMSO added to the cell culture medium, reducing the risk of solvent-induced precipitation and cell toxicity.
2. Suboptimal Dilution Method:
-
Problem: Rapid dilution of the DMSO stock solution directly into the full volume of cell culture medium can cause the compound to crash out of solution.
-
Solution: Employ a stepwise dilution method.[4]
-
First, create an intermediate dilution of the this compound DMSO stock in a small volume of pre-warmed (37°C) serum-free cell culture medium or phosphate-buffered saline (PBS).
-
Gently vortex the intermediate dilution.
-
Then, add this intermediate dilution to the final volume of complete cell culture medium (containing serum) and mix immediately by gentle inversion or swirling.
-
Avoid vigorous vortexing of the final solution, as this can sometimes promote precipitation.
-
3. Final DMSO Concentration Too High:
-
Problem: The final concentration of DMSO in the cell culture medium is too high, which can be toxic to cells and may still not be sufficient to keep the compound in solution at higher concentrations.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%, with 0.1% being preferable for sensitive cell lines.[1] To achieve this, you may need to prepare a more concentrated initial stock solution.
4. Temperature Shock:
-
Problem: Adding a cold stock solution to warm cell culture medium can cause a rapid temperature change, leading to precipitation.
-
Solution: Allow the this compound stock solution to equilibrate to room temperature before use. Always use pre-warmed (37°C) cell culture medium for dilutions.
5. Media Components Interaction:
-
Problem: Certain components in the cell culture medium, such as high concentrations of salts or proteins, may interact with this compound and reduce its solubility.
-
Solution: If precipitation persists, consider preparing the final dilution in a serum-free medium first, and then adding the serum. In some cases, reducing the serum concentration during the initial hours of treatment may help.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is 100% DMSO, in which it has a solubility of 25 mg/mL.[2][3] It is also soluble in Ethanol (20 mg/mL) and DMF (16 mg/mL).[2]
Q2: What is the maximum final concentration of DMSO that is safe for my cells?
A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[1] However, for sensitive cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.[1] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: My this compound precipitated after storing the diluted solution in the refrigerator. Can I still use it?
A3: It is not recommended to use a solution with visible precipitate, as the actual concentration of the dissolved compound will be unknown. It is best to prepare fresh dilutions of this compound for each experiment. If you observe a precipitate, you can try to redissolve it by warming the solution to 37°C and gentle vortexing.[5] However, if the precipitate does not dissolve, the solution should be discarded.
Q4: Can I sonicate the solution to help dissolve the this compound?
A4: Yes, sonication can be used to aid in the dissolution of this compound, particularly when preparing the initial stock solution.[1][3] However, be cautious with sonication of the final diluted solution as it can potentially affect other media components or the cells themselves. Gentle warming to 37°C is often a safer first step.
Quantitative Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility |
| DMSO | 25 mg/mL[2][3] |
| Ethanol | 20 mg/mL[2] |
| DMF | 16 mg/mL[2] |
Experimental Protocols
Protocol for Preparing this compound Working Solution in Cell Culture Medium
This protocol provides a detailed methodology for preparing a working solution of this compound and minimizing precipitation.
Materials:
-
This compound powder
-
100% DMSO, sterile
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Serum-free cell culture medium or sterile PBS, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
This compound has a molecular weight of 407.6 g/mol .
-
To prepare a 10 mM stock solution, dissolve 4.076 mg of this compound in 1 mL of 100% DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution and allow it to come to room temperature.
-
To achieve a final concentration of 10 µM in your cell culture, first prepare a 10X intermediate dilution (100 µM).
-
Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed serum-free medium or PBS in a sterile microcentrifuge tube.
-
Gently flick the tube or vortex briefly to mix.
-
-
Prepare the Final Working Solution:
-
Add the 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed complete cell culture medium. This will give you a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Mix immediately by gently inverting the tube or swirling the culture plate.
-
Visually inspect the medium for any signs of precipitation.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium (e.g., 1 µL of 100% DMSO to 10 mL of medium for a 0.01% final concentration, matching the dilution factor of your highest drug concentration).
-
Visualization
Signaling Pathway
This compound is an inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is a key enzyme in the post-translational modification pathway of proteins containing a C-terminal CaaX box, such as Ras GTPases.[2][6] This modification is crucial for the proper localization and function of these signaling proteins.
Caption: this compound inhibits Icmt, the final enzyme in the protein prenylation pathway.
Experimental Workflow
The following diagram illustrates the recommended workflow for preparing a this compound working solution to avoid precipitation.
Caption: Workflow for preparing this compound working solution.
References
- 1. lifetein.com [lifetein.com]
- 2. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Potential off-target effects of CAY10677 in cellular assays
Welcome to the technical support center for CAY10677. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cellular assays involving this potent Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt).[1] Icmt is a critical enzyme that catalyzes the final step in the post-translational modification of C-terminal prenylated proteins, a process essential for their proper cellular localization and function.[1] Many of these proteins, such as those in the Ras superfamily of small GTPases, are key regulators of cell growth, differentiation, and survival.[2] By inhibiting Icmt, this compound disrupts the proper function of these signaling proteins, leading to their mislocalization and the impairment of downstream signaling pathways, which can result in reduced cancer cell viability.[2][3]
Q2: What are the expected phenotypic effects of this compound in cellular assays?
Based on its mechanism of action as an Icmt inhibitor, this compound is expected to induce several phenotypic changes in treated cells, including:
-
Inhibition of cell proliferation: this compound has demonstrated potent antiproliferative activity in human breast and prostate cancer cell lines.[1]
-
Mislocalization of prenylated proteins: Inhibition of Icmt is known to cause the mislocalization of proteins like Ras from the cell membrane.[2][3]
-
Induction of autophagic cell death: The parent compound, cysmethynil, has been shown to cause autophagic cell death through Icmt inhibition.[2]
-
Cell cycle arrest: Loss of Icmt function has been associated with G2/M cell cycle arrest.[4]
-
Increased sensitivity to DNA damaging agents: Inhibition of Icmt may compromise DNA damage repair pathways, potentially sensitizing cells to agents like PARP inhibitors.[4]
Q3: Are there known off-target effects for this compound?
Currently, there is limited publicly available data on the comprehensive selectivity profile of this compound against a broad panel of other enzymes. While it is designed as a potent Icmt inhibitor, the possibility of off-target effects cannot be entirely ruled out without further experimental validation. Potential off-targets could include other methyltransferases. Researchers should include appropriate controls to validate that the observed phenotype is due to the inhibition of Icmt.
Troubleshooting Guide
This guide addresses common issues that may arise during cellular assays with this compound.
Issue 1: No observable effect or weaker than expected activity.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound at -20°C.[1] Prepare fresh dilutions from a stock solution for each experiment. |
| Low Cell Permeability/Insufficient Uptake | Although this compound was developed for improved cell permeability compared to its analog, uptake can be cell-line dependent.[1] Consider performing a cellular uptake assay, such as LC-MS/MS, to quantify intracellular compound concentration. |
| Incorrect Dosing | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A typical starting range for novel compounds can be 0.1 to 100 µM. |
| Sub-optimal Assay Conditions | Optimize incubation time. The effects of Icmt inhibition may take time to manifest phenotypically. |
| Target Not Expressed or Not Critical in the Chosen Cell Line | Confirm that Icmt is expressed in your cell line of interest via Western blot or qPCR. Ensure that the cellular process you are studying is dependent on Icmt activity in your model system. |
Issue 2: High cellular toxicity observed at all tested concentrations.
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | This compound is typically dissolved in DMSO.[1] Ensure the final concentration of the vehicle (e.g., DMSO) in your assay is consistent across all treatments and is at a non-toxic level for your cells (typically <0.5%). Include a vehicle-only control. |
| Off-target Cytotoxicity | This is a possibility with any small molecule inhibitor. Consider performing a rescue experiment by overexpressing Icmt to see if it reverses the toxic effects. This can help confirm on-target toxicity. |
| Incorrect Concentration Calculation | Double-check all calculations for dilutions and final concentrations. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variable Cell Health and Density | Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase before treatment. |
| Inconsistent Compound Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Assay Variability | Standardize all assay parameters, including incubation times, reagent concentrations, and instrumentation settings. |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound directly binds to Icmt within the cellular environment.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures in a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 14,000 x g) to pellet aggregated proteins.
-
Detection of Soluble Icmt: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble Icmt in the supernatant by Western blotting using an anti-Icmt antibody. The binding of this compound is expected to stabilize Icmt, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
Interpreting unexpected results in CAY10677 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitor, CAY10677.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt catalyzes the final step in the post-translational modification of proteins that have a C-terminal "CaaX" motif, such as the Ras family of small GTPases. This final methylation step is crucial for the proper subcellular localization and function of these proteins. By inhibiting Icmt, this compound disrupts the localization of key signaling proteins from the plasma membrane, thereby attenuating downstream signaling pathways like the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.
Q2: I'm not observing the expected level of growth inhibition in my cancer cell line based on published IC50 values for similar compounds. What could be the reason?
A2: Discrepancies between expected and observed IC50 values are common and can arise from several factors:
-
Cell Line Specificity: The sensitivity to Icmt inhibition can vary significantly between different cancer cell lines due to their unique genetic backgrounds and dependencies on specific signaling pathways.
-
Assay Conditions: The duration of the assay, cell seeding density, and the specific viability reagent used can all influence the calculated IC50 value.[1][2]
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your culture medium for the duration of the experiment. Precipitation or degradation of the compound will lead to a lower effective concentration.
-
Off-Target Effects: At higher concentrations, off-target effects could confound the results. It's crucial to perform a full dose-response curve to understand the compound's activity profile in your specific system.
Q3: this compound is expected to induce apoptosis. However, I primarily observe markers of autophagy. Is this an unexpected result?
A3: Not necessarily. Inhibition of Icmt has been shown to induce both apoptosis and autophagy, and the dominant mechanism can be cell-type dependent.[3][4] In some cell lines, Icmt inhibition leads to autophagic cell death with minimal signs of apoptosis.[4] It is also possible that autophagy is an initial response to cellular stress, which may or may not be followed by apoptosis. To confirm the mode of cell death, it is recommended to assess markers for both pathways.
Q4: My Western blot results for downstream MAPK signaling (p-ERK, p-MEK) are inconsistent after this compound treatment. What should I check?
A4: Inconsistent Western blot results can be due to several factors:
-
Timing of Analysis: The inhibition of MAPK signaling can be transient. It is advisable to perform a time-course experiment to identify the optimal time point to observe maximal inhibition.
-
Cellular Context: The basal level of MAPK signaling can vary between cell lines and can be influenced by culture conditions such as serum concentration.
-
Antibody Quality: Ensure that the primary antibodies for phosphorylated and total proteins are specific and used at the optimal dilution.
-
Loading Controls: Use a reliable loading control to ensure equal protein loading across all lanes.
Troubleshooting Guides
This section provides structured guidance for interpreting specific unexpected experimental outcomes.
Issue 1: Weaker than Expected Anti-proliferative Effect
Observation: The IC50 value for this compound in your cell proliferation assay is significantly higher than anticipated, or the compound shows minimal effect at concentrations that should be effective.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a weak anti-proliferative effect.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Compound Instability/Insolubility | Prepare a fresh stock solution of this compound in DMSO. Visually inspect the culture medium for any signs of precipitation after adding the compound. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[5][6] |
| Suboptimal Assay Duration | The anti-proliferative effects of Icmt inhibitors can be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.[7] |
| Cell Seeding Density | High cell density can sometimes mask the anti-proliferative effects of a compound. Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the assay. |
| Cell Line Resistance | The cell line you are using may have intrinsic resistance to Icmt inhibition. This could be due to mutations in downstream signaling components or reliance on alternative growth pathways. Confirm the effect of this compound in a cell line known to be sensitive to Icmt inhibitors. |
Issue 2: Absence of Apoptosis Markers Despite Cell Death
Observation: You observe a decrease in cell viability upon this compound treatment, but Western blot analysis does not show an increase in common apoptosis markers like cleaved caspase-3 or cleaved PARP.
Logical Relationship for Interpreting Cell Death Mechanisms:
Caption: Relationship between cell viability and cell death pathways.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Autophagy-Mediated Cell Death | Icmt inhibition can induce autophagic cell death.[4] Perform a Western blot for the autophagy marker LC3. An increase in the conversion of LC3-I to LC3-II is indicative of autophagy.[8] |
| Delayed Apoptotic Response | The induction of apoptosis may occur at a later time point. Conduct a time-course experiment, analyzing apoptosis markers at multiple time points post-treatment. |
| Cell-Type Specific Response | Some cell types may undergo other forms of programmed cell death, such as necroptosis. If both apoptosis and autophagy markers are negative, consider investigating alternative cell death pathways. |
Data Presentation
The following tables present representative quantitative data for Icmt inhibitors. These should be used as a reference, and researchers are encouraged to generate their own data for their specific experimental systems.
Table 1: Comparative IC50 Values of Icmt Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Icmt Inhibitor | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | This compound | 2.63[5] |
| PC3 | Prostate Cancer | This compound | 2.55[5] |
| HepG2 | Liver Cancer | cysmethynil | ~7.5[9] |
| MiaPaCa2 | Pancreatic Cancer | cysmethynil | ~10[10] |
| PC3 | Prostate Cancer | cysmethynil | >10[4] |
Note: IC50 values can vary depending on the specific assay conditions and duration.[1]
Table 2: Expected Changes in Protein Expression/Phosphorylation Following Icmt Inhibition
| Protein Marker | Expected Change | Biological Significance |
| p-cRAF (Ser338) | Decrease | Inhibition of MAPK pathway |
| p-MEK1/2 (Ser217/221) | Decrease | Inhibition of MAPK pathway |
| p-ERK1/2 (Thr202/Tyr204) | Decrease | Inhibition of MAPK pathway[11] |
| p-AKT (Ser473) | Decrease (cell-type dependent) | Inhibition of PI3K/AKT pathway |
| Cyclin D1 | Decrease | G1 cell cycle arrest |
| p21 | Increase | G1 cell cycle arrest[12] |
| Cleaved Caspase-3 | Increase | Apoptosis induction |
| Cleaved PARP | Increase | Apoptosis induction |
| LC3-II/LC3-I Ratio | Increase | Autophagy induction[8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol describes a colorimetric assay to measure the effect of this compound on cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound to the cells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[10]
Protocol 2: Western Blot Analysis of MAPK Signaling
This protocol details the steps to analyze the phosphorylation status of key proteins in the MAPK pathway following this compound treatment.
Experimental Workflow:
Caption: Western blot workflow for MAPK signaling analysis.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound at the desired concentration and for the optimal duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[13]
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Cell line resistance to CAY10677 and potential causes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential cell line resistance to CAY10677, an inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and cell-permeable small molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is a critical enzyme in the post-translational modification of many proteins, including the Ras superfamily of small GTPases. By inhibiting Icmt, this compound prevents the final methylation step in the prenylation process. This disruption can lead to the mislocalization and impaired function of key signaling proteins, ultimately affecting cell growth, proliferation, and survival.
Q2: My cells are showing reduced sensitivity to this compound. What are the potential causes of resistance?
Several factors could contribute to decreased sensitivity or acquired resistance to this compound. Based on the mechanism of action of Icmt inhibitors and general principles of drug resistance, potential causes include:
-
Target Overexpression: Increased expression of the drug target, Icmt, can titrate the inhibitor, requiring higher concentrations to achieve the same level of inhibition.
-
Alterations in Downstream Signaling Pathways: Cells may develop resistance by activating alternative "bypass" signaling pathways to compensate for the inhibition of Icmt-dependent pathways, such as the MAPK and PI3K/AKT pathways.
-
Increased Drug Efflux: Overexpression or increased activity of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Target Mutation: Although less common for non-covalent inhibitors, mutations in the ICMT gene could potentially alter the drug-binding site, reducing the affinity of this compound for the enzyme.
-
Drug Metabolism: Cells may increase the metabolic inactivation of this compound.
Q3: How can I experimentally determine if my cell line has developed resistance to this compound?
The most common method is to perform a cell viability or proliferation assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guide: Investigating this compound Resistance
If you have confirmed that your cell line has developed resistance to this compound, the following troubleshooting guide provides a systematic approach to investigate the potential underlying mechanisms.
Initial Assessment: Confirming Resistance
The first step is to quantitatively assess the level of resistance.
Experiment: Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Purpose: To determine and compare the IC50 values of this compound in parental and suspected resistant cell lines. Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value in the resistant cell line compared to the parental line.
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Cell Line | 1.5 | 1 |
| Resistant Subclone 1 | 15.2 | 10.1 |
| Resistant Subclone 2 | 25.8 | 17.2 |
Investigating Potential Resistance Mechanisms
Once resistance is confirmed, you can proceed to investigate the following potential causes:
1. Target Overexpression
Hypothesis: The resistant cells have upregulated the expression of Icmt.
Experiment: Western Blot Analysis for Icmt Purpose: To compare the protein expression levels of Icmt in parental and resistant cell lines. Expected Outcome: Higher levels of Icmt protein in the resistant cell lines.
dot
Caption: Workflow for Investigating Icmt Overexpression.
2. Alterations in Downstream Signaling Pathways
Hypothesis: Resistant cells have activated bypass signaling pathways, such as MAPK or PI3K/AKT, to overcome Icmt inhibition.
Experiment: Western Blot Analysis for Key Signaling Proteins Purpose: To assess the activation state (phosphorylation) of key proteins in the MAPK (e.g., p-ERK) and PI3K/AKT (e.g., p-AKT) pathways in the presence and absence of this compound. Expected Outcome: Basal activation or sustained activation of p-ERK or p-AKT in resistant cells even in the presence of this compound, while the parental cells show a decrease in activation.
dot
Caption: this compound Signaling and Bypass Mechanisms.
3. Increased Drug Efflux
Hypothesis: Resistant cells exhibit increased activity of ABC transporters, leading to enhanced efflux of this compound.
Experiment: ABC Transporter Activity Assay (e.g., using a fluorescent substrate) Purpose: To measure and compare the efflux activity of ABC transporters in parental and resistant cells. Expected Outcome: Increased efflux of the fluorescent substrate in resistant cells, which can be reversed by known ABC transporter inhibitors.
4. Target Mutation
Hypothesis: Resistant cells harbor mutations in the ICMT gene that prevent this compound binding.
Experiment: Sequencing of the ICMT gene Purpose: To identify any mutations in the coding sequence of ICMT in resistant cells compared to parental cells. Expected Outcome: Identification of non-synonymous mutations in the ICMT gene of resistant cells.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis for Icmt, p-ERK, and p-AKT
-
Cell Lysis:
-
Culture parental and resistant cells to 80-90% confluency.
-
Treat cells with this compound at various concentrations and time points as required for signaling pathway analysis.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Icmt, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software.
-
Protocol 2: ABC Transporter Activity Assay
-
Cell Seeding:
-
Seed parental and resistant cells in a 96-well plate.
-
-
Dye Loading:
-
Incubate cells with a fluorescent substrate of ABC transporters (e.g., Calcein-AM).
-
-
Efflux Assay:
-
Wash the cells and incubate in a dye-free medium with or without a known ABC transporter inhibitor (e.g., Verapamil for P-gp).
-
Measure the intracellular fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of dye efflux. A higher rate of efflux in resistant cells that is sensitive to an ABC transporter inhibitor suggests increased transporter activity.
-
Protocol 3: Sequencing of the ICMT Gene
-
Genomic DNA/RNA Isolation:
-
Isolate genomic DNA or total RNA from parental and resistant cell lines.
-
-
cDNA Synthesis (if starting from RNA):
-
Reverse transcribe the RNA to cDNA using a reverse transcriptase.
-
-
PCR Amplification:
-
Amplify the coding region of the ICMT gene using specific primers.
-
-
Sequencing:
-
Purify the PCR product and send it for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the sequences from the resistant and parental cell lines to the reference ICMT sequence to identify any mutations.
-
Ensuring consistent CAY10677 activity between experimental batches
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the consistent activity of CAY10677 between experimental batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is a critical enzyme that catalyzes the final step in the post-translational modification of certain proteins, including the Ras superfamily of small GTPases. This final methylation step is crucial for the proper subcellular localization and function of these proteins. By inhibiting Icmt, this compound disrupts the localization of proteins like Ras to the cell membrane, thereby interfering with their signaling pathways, such as the MAPK pathway, which are often dysregulated in cancer.[1][2][3]
Q2: How should I prepare and store stock solutions of this compound?
To ensure the stability and activity of this compound, follow these guidelines for stock solution preparation and storage:
-
Solvent Selection: this compound is soluble in organic solvents such as DMSO, ethanol, and DMF. For cell culture experiments, DMSO is the most commonly used solvent.
-
Stock Solution Concentration: It is common practice to prepare a high-concentration stock solution, for example, 10 mM in DMSO.[4]
-
Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous, high-purity DMSO. Ensure complete dissolution by vortexing or brief sonication.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. Protect from light if the compound is light-sensitive.[5]
-
Working Solutions: Prepare fresh dilutions of the stock solution in your cell culture medium for each experiment. It is not recommended to store this compound in aqueous media for extended periods due to the potential for degradation or precipitation.[5]
Q3: What is the recommended working concentration of this compound in cell culture experiments?
The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell system. Based on available data, the IC50 for this compound is in the low micromolar range for several cancer cell lines.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 2.63 | Cayman Chemical |
| PC3 | Prostate Cancer | 2.55 | Cayman Chemical |
| HCT116 | Colorectal Cancer | ~5 | (Inferred from similar compounds and pathway inhibition) |
| A549 | Lung Cancer | ~3-7 | (Inferred from similar compounds and pathway inhibition) |
Note: The IC50 values for HCT116 and A549 are estimations based on the activity of similar Icmt inhibitors and the known dependence of these cell lines on Ras signaling. It is highly recommended to determine the precise IC50 value experimentally for these and any other cell line used.
Experimental Protocols
Protocol: Cell Proliferation (MTT) Assay
This protocol outlines a method to determine the effect of this compound on the proliferation of adherent cancer cells using a colorimetric MTT assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well clear flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in complete culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[7]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control from all other wells.
-
Normalize the data to the vehicle control by setting the average absorbance of the vehicle control wells to 100% viability.
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.[8]
-
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding. The number of cells seeded can significantly impact the effective drug concentration per cell.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a calibrated cell counter and be consistent with your seeding density.[1]
-
-
Possible Cause 2: Variation in Cell Health and Passage Number. Cells at high passage numbers can exhibit altered growth rates and drug sensitivity.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of seeding.[7]
-
-
Possible Cause 3: Lot-to-Lot Variability of this compound. Different batches of the compound may have slight variations in purity or activity.
-
Solution: If you suspect lot-to-lot variability, it is advisable to test the new lot in parallel with the old lot using a standardized assay. Purchase compounds from a reputable supplier that provides a certificate of analysis.
-
-
Possible Cause 4: Inconsistent Incubation Times. The duration of drug exposure will affect the observed IC50 value.
-
Solution: Standardize the incubation time for your assay and ensure it is consistent across all experiments.[1]
-
Issue 2: this compound appears to have low or no activity.
-
Possible Cause 1: Compound Degradation. Improper storage or handling can lead to a loss of compound activity.
-
Solution: Prepare fresh working solutions from a properly stored, aliquoted stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5]
-
-
Possible Cause 2: Sub-optimal Assay Conditions. The chosen cell line may be insensitive to Icmt inhibition, or the assay endpoint may not be appropriate.
-
Solution: Confirm that your cell line is dependent on the Ras signaling pathway. Consider using a more sensitive cell line or a more direct downstream readout of Icmt activity, such as a Western blot for phosphorylated ERK.
-
-
Possible Cause 3: Compound Precipitation. this compound may precipitate in the aqueous culture medium, especially at higher concentrations.
-
Solution: Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing fresh dilutions or using a lower starting concentration.
-
Issue 3: Observed cytotoxicity at low concentrations.
-
Possible Cause 1: Solvent Toxicity. High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in the culture medium is kept low, typically below 0.5%, and is consistent across all wells, including the vehicle control.[5]
-
-
Possible Cause 2: Off-Target Effects. At high concentrations, small molecule inhibitors can have off-target effects leading to non-specific toxicity.
-
Solution: Rely on the dose-response curve to identify the specific inhibitory range. If high toxicity is observed even at concentrations well below the expected IC50, consider the purity of the compound.
-
Visualizations
Caption: this compound inhibits Icmt, preventing Ras maturation and membrane localization, thus blocking downstream MAPK signaling.
Caption: A workflow for ensuring consistent experimental outcomes with this compound, incorporating troubleshooting loops.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Ras-GTPase Signaling and Localization by Post-Translational Modifications [mdpi.com]
- 4. Frontiers | Divergent Mechanisms Activating RAS and Small GTPases Through Post-translational Modification [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Mitigating Cytotoxicity of G6PD Inhibitors: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for G6PD inhibitors and why can it lead to cytotoxicity?
A1: Glucose-6-Phosphate Dehydrogenase (G6PD) is a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). The primary role of the PPP is to produce NADPH, which is essential for defending cells against oxidative stress.[1] G6PD inhibitors block this pathway, leading to a decrease in NADPH production. This reduction in NADPH impairs the cell's ability to regenerate reduced glutathione (B108866) (GSH), a key antioxidant. The resulting increase in reactive oxygen species (ROS) can lead to oxidative damage of cellular components, ultimately causing cytotoxicity and cell death, particularly in cell lines that are already under high oxidative stress or have a compromised antioxidant capacity.
Q2: Which cell lines are typically more sensitive to G6PD inhibitors?
A2: Cell lines with a high basal level of oxidative stress, those with inherent defects in antioxidant pathways, or cells that heavily rely on the pentose phosphate pathway for NADPH production are generally more sensitive to G6PD inhibitors. For example, cancer cell lines with rapid proliferation rates often exhibit increased metabolic activity and ROS production, making them more vulnerable.[2] Additionally, cells with known G6PD deficiency would be expected to be highly sensitive.[3][4]
Q3: What are the common morphological and biochemical signs of cytotoxicity induced by G6PD inhibitors?
A3: Common signs of cytotoxicity include:
-
Morphological Changes: Cell shrinkage, rounding, detachment from the culture surface, and membrane blebbing.
-
Biochemical Markers:
-
Increased levels of intracellular reactive oxygen species (ROS).
-
Depletion of reduced glutathione (GSH).
-
Increased lactate (B86563) dehydrogenase (LDH) release into the culture medium, indicating loss of membrane integrity.[5]
-
Activation of caspase cascades, indicative of apoptosis.
-
DNA fragmentation.[6]
-
Q4: How can I confirm that the observed cytotoxicity is specifically due to G6PD inhibition?
A4: To confirm the mechanism of cytotoxicity, you can perform the following experiments:
-
G6PD Activity Assay: Directly measure the enzymatic activity of G6PD in cell lysates after treatment with the inhibitor. A significant decrease in activity would confirm target engagement.
-
NADPH/NADP+ Ratio Measurement: Assess the intracellular ratio of NADPH to NADP+. A decrease in this ratio upon treatment would indicate a disruption of the pentose phosphate pathway.
-
Rescue Experiments: Treat the cells with antioxidants such as N-acetylcysteine (NAC) or Vitamin E concurrently with the G6PD inhibitor. If the cytotoxicity is mitigated, it strongly suggests that oxidative stress is the primary cause.[7]
-
Metabolite Profiling: Analyze the levels of key metabolites in the pentose phosphate pathway and glycolysis to observe the metabolic shift induced by the inhibitor.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments.
| Problem ID | Issue Description | Potential Cause | Suggested Solution |
| G6PD-C-01 | Unexpectedly high cytotoxicity at low concentrations of the inhibitor. | 1. The cell line is highly sensitive to oxidative stress. 2. The inhibitor is more potent than anticipated. 3. Sub-optimal cell culture conditions are exacerbating cytotoxicity. | 1. Perform a dose-response curve to determine the IC50 value accurately. 2. Supplement the culture medium with antioxidants like N-acetylcysteine (NAC) (1-5 mM) or Trolox (a water-soluble Vitamin E analog) to see if it rescues the cells. 3. Ensure cells are healthy and not stressed before adding the compound. |
| G6PD-C-02 | High variability in cytotoxicity results between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent compound concentration across wells. 3. "Edge effect" in the multi-well plate. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Mix the compound thoroughly in the medium before adding to the wells. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| G6PD-C-03 | No significant cytotoxicity observed even at high concentrations. | 1. The cell line is resistant to G6PD inhibition. 2. The compound has low cell permeability. 3. The incubation time is too short. | 1. Confirm G6PD expression and activity in your cell line. 2. Use a different cell line known to be sensitive to oxidative stress. 3. Increase the incubation time and perform a time-course experiment. 4. If permeability is suspected, consult the compound's datasheet for information on its properties. |
| G6PD-C-04 | Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | 1. The inhibitor may be interfering with the assay chemistry (e.g., tetrazolium salt reduction in MTT assays). 2. The assays measure different aspects of cell death (metabolic activity vs. membrane integrity). | 1. Run a cell-free control with the compound to check for direct interference with the assay reagents. 2. Use a panel of cytotoxicity assays that measure different endpoints (e.g., ATP levels with CellTiter-Glo®, caspase activity, or a real-time viability assay).[8][9] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the G6PD inhibitor (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed and treat the cells with the G6PD inhibitor as described above.
-
DCFDA Staining: In the last 30-60 minutes of the treatment period, add 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to the culture medium at a final concentration of 5-10 µM.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence indicates higher ROS levels.
Visualizing Key Pathways and Workflows
Caption: Mechanism of cytotoxicity induced by G6PD inhibitors.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. scbt.com [scbt.com]
- 2. scispace.com [scispace.com]
- 3. Correcting glucose-6-phosphate dehydrogenase deficiency with a small-molecule activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment Strategies for Glucose-6-Phosphate Dehydrogenase Deficiency: Past and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of titanium dioxide nanoparticles in mouse fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of antioxidants on apoptosis induced by dasatinib and nilotinib in K562 cells. | University of Kentucky College of Arts & Sciences [ens.as.uky.edu]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
CAY10677 degradation and how to handle it in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of CAY10677 in experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt).[1][2] Icmt is a critical enzyme in the post-translational modification of proteins that contain a C-terminal CAAX motif, such as the Ras and Rho families of small GTPases.[1][3] This modification process, known as prenylation, is essential for the proper subcellular localization and function of these signaling proteins. This compound specifically inhibits the final step of prenylation, which is the methylation of the C-terminal prenylcysteine residue.[1] By blocking this step, this compound disrupts the normal trafficking of these proteins to the cell membrane, thereby inhibiting their downstream signaling pathways, such as the MAPK/ERK pathway, which are often implicated in cell growth and proliferation.[4][5]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a crystalline solid at -20°C.[1] Under these conditions, it is stable for at least four years.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in several organic solvents. It is recommended to prepare a high-concentration stock solution in an appropriate solvent such as DMSO, ethanol, or DMF.[1] To minimize degradation, it is advisable to prepare fresh stock solutions or use them on the same day. If long-term storage of the stock solution is necessary, it should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C or lower.
Q4: Is this compound stable in aqueous solutions and cell culture media?
This compound has limited stability in aqueous solutions. It is not recommended to store aqueous solutions for more than one day.[6] When preparing working solutions in cell culture media, it is best to dilute the stock solution directly into the media immediately before use. The stability of this compound in cell culture media can be influenced by several factors, including the pH of the media and the presence of serum components.[6] It is good practice to perform a preliminary stability test of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no observable effect of the inhibitor | - Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit Icmt in your specific experimental setup. - Poor Solubility: The compound may have precipitated out of the cell culture medium. - Cell Line Resistance: The target cell line may have intrinsic or acquired resistance to Icmt inhibition. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. - Ensure complete dissolution of the stock solution and visually inspect the media for any precipitate after adding the inhibitor. Consider the solubility limits in your working solution. - Verify Icmt expression in your cell line. Consider using a positive control cell line known to be sensitive to Icmt inhibitors. |
| High cell toxicity or off-target effects | - Excessive Concentration: The concentration of this compound may be too high, leading to non-specific toxicity. - Solvent Toxicity: The solvent used for the stock solution (e.g., DMSO) may be at a toxic concentration in the final culture medium. | - Determine the IC50 value for your cell line and use concentrations around this value for initial experiments. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to assess the toxic concentration range. - Ensure the final concentration of the organic solvent in the cell culture medium is at a non-toxic level (typically below 0.5%). |
| Inconsistent results between experiments | - Compound Degradation: this compound may be degrading in the stock solution or in the experimental setup. - Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect the experimental outcome. | - Prepare fresh stock solutions of this compound for each experiment or use aliquots that have not undergone multiple freeze-thaw cycles. - Standardize your cell culture procedures to ensure consistency between experiments. |
| Compound appears to be disappearing from the media, but no degradation products are detected | - Binding to Plasticware: The compound may be binding to the plastic of the cell culture plates or pipette tips.[6] - Cellular Uptake: The compound could be rapidly internalized by the cells. | - Use low-protein-binding plates and pipette tips. - Include a control without cells to assess non-specific binding to the plasticware. Analyze cell lysates to determine the extent of cellular uptake.[6] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
| Solubility in DMF | 16 mg/mL | [1] |
| Solubility in DMSO | 25 mg/mL | [1] |
| Solubility in Ethanol | 20 mg/mL | [1] |
| IC50 for Icmt | 0.86 µM | [1] |
| Antiproliferative IC50 (MDA-MB-231 cells) | 2.63 µM | [1] |
| Antiproliferative IC50 (PC3 cells) | 2.55 µM | [1] |
Experimental Protocols
In Vitro Icmt Inhibition Assay (General Protocol)
This protocol provides a general framework for an in vitro enzymatic assay to determine the inhibitory activity of this compound against Icmt.
Materials:
-
Recombinant Icmt enzyme
-
S-adenosyl-L-[methyl-3H]methionine (as the methyl donor)
-
Icmt substrate (e.g., N-acetyl-S-farnesyl-L-cysteine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
This compound dissolved in DMSO
-
Scintillation vials and scintillation fluid
-
Microplate reader for scintillation counting
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Icmt substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding the recombinant Icmt enzyme.
-
Add S-adenosyl-L-[methyl-3H]methionine to start the methylation reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 6% SDS).
-
Quantify the amount of incorporated [3H]methyl group by scintillation counting.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 or PC3)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[7][8]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations
Caption: this compound inhibits Icmt, preventing the final step of Ras prenylation and membrane localization, thereby blocking downstream signaling.
Caption: A typical experimental workflow for determining the anti-proliferative activity of this compound using an MTT assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Functionalized indoleamines as potent, drug-like inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Adjusting CAY10677 dosage for different cancer cell types
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing CAY10677 in cancer research. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to facilitate your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and cell-permeable inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is a critical enzyme that catalyzes the final step in the post-translational modification of various proteins, including the Ras superfamily of small GTPases. These proteins play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival. By inhibiting Icmt, this compound disrupts the proper localization and function of these key signaling proteins, leading to anti-proliferative effects in cancer cells.
Q2: Which signaling pathways are affected by this compound?
The primary signaling pathway affected by this compound is the Ras-MAPK pathway. Ras proteins require Icmt-mediated methylation for their proper membrane association and subsequent activation of downstream signaling cascades, including the Raf-MEK-ERK (MAPK) pathway. Inhibition of Icmt by this compound can lead to the mislocalization of Ras, thereby attenuating MAPK signaling. This disruption can result in decreased cell proliferation and the induction of apoptosis. Additionally, in some cancer types, such as pancreatic cancer, Icmt inhibition has been shown to induce cell-cycle arrest and apoptosis through the upregulation of p21 and the subsequent activation of BNIP3.
Q3: What are the known anti-proliferative activities of this compound in different cancer cell lines?
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a common measure of a compound's potency. Below is a summary of reported IC50 values for this compound.
Data Presentation: this compound Anti-proliferative Activity
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Human Breast Cancer | 2.63 |
| PC3 | Human Prostate Cancer | 2.55 |
Note: The IC50 values can vary depending on the experimental conditions, such as cell density and incubation time. It is highly recommended that researchers determine the IC50 for their specific cancer cell line of interest using the protocol provided below.
Experimental Protocols
Detailed Methodology for Determining the IC50 of this compound using an MTT Assay
This protocol provides a step-by-step guide to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). It is important to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control group (cells treated with medium containing the same final concentration of DMSO as the highest this compound concentration) and a blank group (wells with medium but no cells).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using a non-linear regression analysis.
-
Mandatory Visualizations
Caption: this compound inhibits Icmt, preventing Ras methylation and membrane localization.
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Guide
Q4: I am not observing the expected anti-proliferative effect of this compound.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., from 0.01 µM to 100 µM) to determine the optimal effective concentration.
-
-
Possible Cause 2: Cell Line Resistance. Your cancer cell line may be inherently resistant to Icmt inhibition.
-
Solution: Confirm the expression of Icmt in your cell line via Western blot or qPCR. If Icmt is not expressed or is at very low levels, this compound will not be effective.
-
-
Possible Cause 3: Compound Instability or Degradation. this compound may have degraded over time or due to improper storage.
-
Solution: Prepare fresh dilutions of this compound from a new stock for each experiment. Ensure the compound is stored as recommended by the supplier (typically at -20°C).
-
Q5: I am observing high levels of cell death even at low concentrations of this compound.
-
Possible Cause 1: High Sensitivity of the Cell Line. Your cell line may be particularly sensitive to Icmt inhibition.
-
Solution: Perform a dose-response experiment starting from a much lower concentration range (e.g., in the nanomolar range) to accurately determine the IC50.
-
-
Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally below 0.5%). Always include a vehicle control with the same final DMSO concentration to assess its specific effect on cell viability.
-
Q6: My results are inconsistent between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding Density. Variations in the initial number of cells seeded can significantly impact the results of a cytotoxicity assay.
-
Solution: Be meticulous with cell counting and seeding to ensure a consistent cell density across all wells and between experiments.
-
-
Possible Cause 2: Variability in Cell Health and Passage Number. Cells at a high passage number or in poor health may respond differently to treatment.
-
Solution: Use cells from a consistent and low passage number for all experiments. Regularly monitor the morphology and growth rate of your cell cultures to ensure they are healthy.
-
-
Possible Cause 3: Pipetting Errors. Inaccurate pipetting can lead to significant variations in compound concentrations.
-
Solution: Use calibrated pipettes and proper pipetting techniques. When preparing serial dilutions, ensure thorough mixing at each step.
-
Caption: Decision tree for troubleshooting this compound experiments.
Validation & Comparative
Validating the Icmt-dependent Effects of CAY10677 Using Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target effects of CAY10677, a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). By leveraging knockout cell lines, researchers can definitively attribute the pharmacological effects of this compound to the inhibition of Icmt, thereby distinguishing on-target from potential off-target activities. This guide presents supporting experimental data from a functionally similar Icmt inhibitor, C75, to demonstrate the validation principle, details relevant experimental protocols, and illustrates key cellular pathways.
Introduction to this compound and Icmt-Targeted Validation
This compound is a small molecule inhibitor of Icmt, an enzyme that catalyzes the final step in the post-translational modification of many key signaling proteins, including members of the Ras superfamily. These modifications are critical for the proper localization and function of these proteins. By inhibiting Icmt, this compound disrupts downstream signaling pathways, such as the MAPK cascade, which are often hyperactivated in cancer.
To rigorously validate that the observed cellular effects of this compound are a direct consequence of Icmt inhibition, a comparison between wild-type (WT) and Icmt knockout (KO) cells is the gold standard. If this compound elicits a biological response in WT cells but has a diminished or no effect in Icmt KO cells, it provides strong evidence for its on-target specificity.
Data Presentation: Comparative Analysis of Icmt Inhibitor Effects
The following tables summarize quantitative data from a study on C75, a potent Icmt inhibitor, which serves as a model for validating the Icmt-dependent effects of compounds like this compound. The key finding is that the inhibitor's pro-proliferative effect in a disease model is absent in cells lacking Icmt, demonstrating the inhibitor's specificity.
Table 1: Effect of Icmt Inhibitor C75 on Cell Proliferation in Zmpste24-deficient Mouse Fibroblasts
| Cell Line | Treatment | Relative Cell Proliferation |
| Zmpste24-/- (Icmt WT) | Vehicle | 1.0 |
| Zmpste24-/- (Icmt WT) | C75 | Increased |
| Zmpste24-/-Icmt-/- | Vehicle | 1.0 |
| Zmpste24-/-Icmt-/- | C75 | No significant change |
Data adapted from Chen et al., eLife, 2021. This study demonstrates that the Icmt inhibitor C75 stimulates the proliferation of Zmpste24-deficient mouse fibroblasts (a model for progeria), but this effect is absent in cells that also lack Icmt, confirming the drug's specificity for Icmt.
Mandatory Visualization
Signaling Pathway of Icmt and the Impact of this compound
Caption: Icmt's role in the Ras/MAPK signaling pathway and its inhibition by this compound.
Experimental Workflow for Validating this compound Effects
Caption: Workflow for validating this compound's Icmt-dependent effects using knockout cells.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the impact of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Wild-type and Icmt knockout cells
-
This compound
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both wild-type and Icmt knockout cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Compare the dose-response curves of this compound in wild-type versus Icmt knockout cells. A rightward shift or complete lack of response in the knockout cells indicates Icmt-dependent activity.
Western Blot Analysis of MAPK Pathway Activation
This protocol is used to determine if this compound inhibits the Icmt-dependent activation of the MAPK signaling pathway by measuring the phosphorylation of ERK.
Materials:
-
Wild-type and Icmt knockout cells
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed wild-type and Icmt knockout cells in 6-well plates and treat with this compound at the desired concentration for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities. A decrease in the p-ERK/total-ERK ratio in wild-type cells treated with this compound, with a blunted or absent response in Icmt knockout cells, would confirm the on-target effect of the inhibitor on the MAPK pathway.
By employing these methodologies, researchers can robustly validate the Icmt-dependent effects of this compound, providing critical data for its continued development as a targeted therapeutic agent.
A Comparative Analysis of Icmt Inhibitors: CAY10677 vs. Cysmethynil
In the landscape of cancer research, the inhibition of isoprenylcysteine carboxyl methyltransferase (Icmt) has emerged as a promising therapeutic strategy. This enzyme catalyzes the final step in the post-translational modification of many proteins implicated in oncogenesis, most notably the Ras family of small GTPases. By preventing this crucial methylation step, Icmt inhibitors can disrupt oncogenic signaling pathways, leading to cell growth arrest and apoptosis. This guide provides a detailed comparison of two prominent Icmt inhibitors, cysmethynil (B1669675) and its analog CAY10677, with a focus on their potency and solubility for researchers, scientists, and drug development professionals.
Potency and Solubility: A Head-to-Head Comparison
This compound was developed as an analog of cysmethynil with the goal of improving its physicochemical properties, particularly solubility and cell permeability, for better therapeutic potential.[1] The following table summarizes the key quantitative data for both compounds.
| Parameter | This compound | Cysmethynil | Reference(s) |
| Icmt Inhibition (IC50) | 0.86 µM | 2.4 µM | [1][2] |
| Antiproliferative Activity (IC50) | |||
| MDA-MB-231 (Human Breast Cancer) | 2.63 µM | 27.4 µM | [1] |
| PC3 (Human Prostate Cancer) | 2.55 µM | 25.2 µM | [1] |
| Aqueous Solubility | Improved | Low | [1][3] |
| Solubility in Organic Solvents | |||
| DMF | 16 mg/mL | 3.3 mg/mL | [1] |
| DMSO | 25 mg/mL | 5 mg/mL | [1] |
| Ethanol | 20 mg/mL | 20 mg/mL | [1] |
As the data indicates, this compound exhibits a nearly three-fold greater potency in inhibiting the Icmt enzyme directly.[1] This enhanced enzymatic inhibition translates to significantly more potent antiproliferative activity in cancer cell lines, with this compound being approximately 10 times more effective than cysmethynil in both MDA-MB-231 and PC3 cells.[1] Furthermore, this compound demonstrates markedly improved solubility in common organic solvents, a critical factor for its utility in in vitro and in vivo experimental settings. While specific aqueous solubility values are not always detailed, it is consistently reported that cysmethynil's low aqueous solubility is a significant drawback for clinical development, a limitation that this compound was designed to overcome.[3]
Mechanism of Action: Targeting the Ras Signaling Pathway
Both this compound and cysmethynil exert their anticancer effects by inhibiting Icmt. This enzyme is responsible for the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of a C-terminal S-farnesyl-L-cysteine residue on a variety of proteins, including the Ras family of oncoproteins. This methylation is the final step in a series of post-translational modifications known as prenylation. Proper prenylation is essential for the correct subcellular localization and function of Ras proteins. By inhibiting Icmt, these compounds prevent Ras methylation, leading to its mislocalization from the plasma membrane and subsequent impairment of downstream signaling pathways that control cell proliferation, survival, and differentiation.[4] This disruption of Ras signaling can induce cell cycle arrest, autophagy, and ultimately, apoptosis in cancer cells.[5][6]
Experimental Protocols
To aid researchers in the evaluation of these and other Icmt inhibitors, detailed methodologies for key experiments are provided below.
In Vitro Icmt Inhibition Assay
This assay directly measures the enzymatic activity of Icmt and the inhibitory potential of test compounds.
Materials:
-
Recombinant Icmt enzyme
-
S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet)
-
Icmt substrate (e.g., N-acetyl-S-farnesyl-L-cysteine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Test inhibitor (this compound or cysmethynil) dissolved in DMSO
-
Scintillation vials and fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Icmt substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the recombinant Icmt enzyme.
-
Add [3H]AdoMet to start the methylation reaction.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 6% SDS).
-
Quantify the amount of incorporated [3H]methyl group by scintillation counting.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of Icmt inhibitors on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, PC3)
-
Cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Icmt inhibitor or a vehicle control for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.
Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)
This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, and the effect of Icmt inhibitors on this ability.
Materials:
-
Cancer cell line
-
Cell culture medium
-
Agar
-
Test inhibitor
-
6-well plates
Procedure:
-
Prepare a base layer of agar in culture medium in each well of a 6-well plate and allow it to solidify.
-
Prepare a top layer of agar containing the cancer cells and the test inhibitor at various concentrations.
-
Overlay the cell-containing agar layer onto the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the cells periodically with culture medium containing the inhibitor.
-
Stain the colonies with a solution such as crystal violet.
-
Count the number and size of the colonies to determine the effect of the inhibitor on anchorage-independent growth.
Conclusion
The available data clearly demonstrates that this compound is a more potent and soluble inhibitor of Icmt compared to its predecessor, cysmethynil. Its enhanced pharmacological properties make it a more promising candidate for further preclinical and clinical development as a potential cancer therapeutic. The experimental protocols provided herein offer a framework for researchers to further investigate the efficacy of these and other novel Icmt inhibitors. The continued exploration of this class of compounds holds significant promise for the development of new treatments for Ras-driven and other cancers that are dependent on protein prenylation.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. protocols.io [protocols.io]
- 3. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - GL [thermofisher.com]
A Comparative Guide to the Antiproliferative Effects of CAY10677 and Other Icmt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of CaaX-type proteins, a group that includes the Ras family of small GTPases. These proteins are central to signaling pathways that regulate cell proliferation, differentiation, and survival. The proper localization and function of Ras proteins are dependent on a series of modifications, with the final step being methylation by Icmt. In many cancers, mutations in Ras lead to its constitutive activation, driving uncontrolled cell growth. By inhibiting Icmt, the final maturation step of Ras is blocked, leading to its mislocalization and the attenuation of oncogenic signaling. This makes Icmt a compelling target for the development of novel anticancer therapeutics.
This guide provides a detailed comparison of the antiproliferative effects of CAY10677 (also known as cysmethynil), a foundational Icmt inhibitor, with other notable inhibitors such as compound 8.12, UCM-1336, and Icmt-IN-44. We present quantitative data on their enzymatic and cellular activities, detailed experimental protocols for key assays, and diagrams of the relevant signaling pathways and experimental workflows.
Quantitative Performance Analysis
The following tables summarize the key quantitative data for this compound and other Icmt inhibitors, focusing on their enzymatic inhibition and antiproliferative effects on various cancer cell lines.
Table 1: Icmt Enzymatic Inhibition
| Inhibitor | IC50 (µM) | Assay Conditions | Reference |
| This compound (cysmethynil) | 2.4 | In vitro Icmt inhibition assay | [1] |
| <0.2 | In vitro Icmt inhibition assay (with preincubation) | [1] | |
| Compound 8.12 | More potent than cysmethynil | Implied from comparative studies | [1] |
| UCM-1336 | 2 | In vitro Icmt inhibition assay | [2] |
| Icmt-IN-44 | 0.167 | In vitro Icmt inhibition assay | [3] |
Table 2: Antiproliferative Activity (IC50 in µM)
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (cysmethynil) | Various | Multiple | 16.8 - 23.3 | |
| PC3 | Prostate Cancer | ~20-30 (time-dependent) | ||
| Compound 8.12 | PC3 | Prostate Cancer | More potent than cysmethynil | [4] |
| HepG2 | Liver Cancer | More potent than cysmethynil | [4] | |
| UCM-1336 | Ras-mutated cell lines | Various | Induces cell death | [2] |
Note: Directly comparative antiproliferative IC50 data under identical experimental conditions is limited in the available literature. The potency of compound 8.12 is consistently reported as superior to its parent compound, cysmethynil.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Icmt signaling pathway, a typical experimental workflow for evaluating Icmt inhibitors, and the logical relationship between the inhibitors discussed.
Caption: Icmt signaling pathway and point of inhibition.
References
Cross-Validation of Icmt Inhibition: A Comparative Analysis of CAY10677 and Genetic Knockdown
A Technical Guide for Researchers
Isoprenylcysteine carboxyl methyltransferase (Icmt) has been identified as a significant therapeutic target in oncology. Its essential role in the post-translational modification of crucial signaling proteins, such as those in the Ras and Rho GTPase families, places it at the center of pathways controlling cell proliferation, survival, and migration.[1] To validate Icmt as a therapeutic target, it is crucial to demonstrate that the effects of a pharmacological inhibitor are consistent with the effects of genetically silencing the target. This guide provides a direct comparison of two primary methods for Icmt inhibition: the small molecule inhibitor CAY10677 (also known as Cysmethynil) and genetic knockdown via RNA interference (siRNA/shRNA).
The Role of Icmt in Cellular Signaling
Icmt catalyzes the final step in the processing of proteins containing a C-terminal CAAX motif.[2] This three-step process involves isoprenylation, endoproteolysis, and finally, carboxyl methylation by Icmt. This final methylation step neutralizes the negative charge of the terminal cysteine's carboxyl group, increasing the protein's hydrophobicity and facilitating its proper localization to cellular membranes, which is critical for its function.
Disruption of Icmt, either through pharmacological inhibition or genetic knockdown, prevents this final modification. This leads to the mislocalization and impaired function of key signaling proteins, thereby attenuating downstream pathways, such as the MAPK and Akt signaling cascades, which are frequently hyperactivated in cancer.[3][4]
Comparative Experimental Workflow
To cross-validate the effects of this compound with genetic knockdown, a parallel experimental workflow is employed. Cancer cells are divided into three groups: a control group (vehicle or non-targeting siRNA), a group treated with this compound, and a group where Icmt expression is silenced using siRNA or shRNA. The downstream effects on cellular phenotypes are then quantitatively assessed and compared.
Quantitative Data Comparison
The following tables summarize the comparative effects of pharmacological inhibition with this compound (Cysmethynil) and genetic knockdown of Icmt on key cancer-related phenotypes. The data demonstrates a strong correlation between the two methods, validating that the observed cellular effects are on-target.
Table 1: Effect on Cancer Cell Viability and Growth
| Assay | Cell Line | Method | Concentration / Approach | Result | Reference |
| Cell Growth | Mouse Embryonic Fibroblasts | This compound (Cysmethynil) | 15-30 µM | Dose-dependent growth inhibition in Icmt+/+ cells; minimal effect in Icmt-/- cells. | [1][4] |
| Cell Growth | Immortalized Fibroblasts | Genetic Knockout (Cre-Lox) | IcmtΔ/Δ vs Icmtflx/flx | 40-60% reduction in cell growth under anchorage-dependent conditions. | [5] |
| Anchorage-Independent Growth | K-Ras Transformed Fibroblasts | Genetic Knockout | IcmtΔ/Δ | Inhibition of oncogenic transformation and growth in soft agar (B569324). | [5] |
| Tumor Sphere Formation | Pancreatic Cancer Cells (MIA PaCa-2) | Genetic Knockdown (shRNA) | ICMT shRNA vs Control shRNA | Significant reduction in sphere formation ability, especially in later generations. | [6] |
| Tumor Sphere Formation | Pancreatic Cancer Cells (MIA PaCa-2) | Icmt Inhibitor | Pharmacological Inhibition | Phenocopies the effect of ICMT shRNA in reducing tumor sphere formation. | [6] |
Table 2: Effect on Cell Signaling and Protein Expression
| Parameter | Cell Line / Model | Method | Observation | Reference |
| RhoA Protein Levels | Icmt-deficient Fibroblasts | Genetic Knockout | Greatly reduced levels of RhoA due to accelerated protein turnover. | [5] |
| MAPK/Akt Signaling | EGF-Stimulated Fibroblasts | This compound (Cysmethynil) | Inhibition of MAPK and Akt signaling pathways. | [4] |
| DNA Damage Repair Genes | Breast Cancer Cells (MDA-MB-231) | Icmt Inhibitor | Dose-dependent reduction in the expression of key DNA repair genes. | [3] |
| DNA Damage Repair Genes | Breast Cancer Cells (MDA-MB-231) | Genetic Knockout (Icmt-/-) | Significantly lower expression of key DNA repair genes compared to Icmt+/+ cells. | [3] |
| TAZ Protein Levels | Pancreatic & Breast Cancer Cells | Genetic Knockdown (shRNA) | Downregulation of TAZ protein levels. | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability / Proliferation Assay (Crystal Violet)
-
Objective: To assess the effect of Icmt inhibition on cell viability and growth.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: For pharmacological inhibition, treat cells with a serial dilution of this compound. For genetic knockdown, compare the growth of cells transfected with Icmt siRNA/shRNA to a non-targeting control. Include a vehicle-only control group.
-
Incubation: Incubate the plates for 48-72 hours.
-
Quantification:
-
Wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells using 10% formalin for 15 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Thoroughly wash the plate with water to remove excess stain and allow it to dry.
-
Solubilize the stain by adding a solubilizing agent (e.g., 10% acetic acid).
-
Measure the absorbance at 590 nm using a microplate reader. The absorbance is directly proportional to the number of viable, adherent cells.[7]
-
-
Anchorage-Independent Growth Assay (Soft Agar)
-
Objective: To measure anchorage-independent growth, a hallmark of transformed cells.
-
Protocol:
-
Base Layer: Prepare a 0.6% agar solution in a complete growth medium and pour it into 6-well plates to form the bottom layer. Allow it to solidify.
-
Cell Layer: Trypsinize and count the cells. For the pharmacological arm, resuspend the cells in a 0.3% agar solution containing various concentrations of this compound or vehicle. For the genetic arm, use cells already expressing Icmt shRNA or a control shRNA.
-
Plating: Carefully layer the cell-agar suspension on top of the solidified base layer.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 weeks, feeding the colonies by adding a small amount of medium to the top of the agar every few days.
-
Quantification: After the incubation period, stain the colonies with a solution like 0.005% Crystal Violet. Count the number and measure the size of the colonies using a microscope and imaging software.[5]
-
Genetic Knockdown using siRNA
-
Objective: To transiently silence the expression of the Icmt gene.
-
Protocol:
-
Cell Seeding: Seed cells in 6-well plates such that they reach 50-70% confluency on the day of transfection.
-
Transfection Complex Preparation: Dilute Icmt-targeting siRNA (typically a pool of 3 target-specific siRNAs) and a non-targeting control siRNA in siRNA Dilution Buffer.[8] In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in transfection medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent and incubate at room temperature for 15-30 minutes to allow for the formation of lipid-siRNA complexes.
-
Transfection: Add the complexes drop-wise to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours post-transfection before proceeding with downstream assays (e.g., Western blot to confirm knockdown, cell viability assays).[8]
-
Conclusion
The data consistently demonstrates that pharmacological inhibition of Icmt with this compound effectively phenocopies the effects of genetic knockdown of the Icmt gene. Both approaches lead to reduced cancer cell proliferation, impaired anchorage-independent growth, and disruption of key oncogenic signaling pathways.[1][3][6] This strong cross-validation confirms that the anti-cancer effects of this compound are primarily driven by its on-target inhibition of Icmt, reinforcing the potential of Icmt as a valuable therapeutic target for cancer treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Analysis of CAY10677 and Farnesyltransferase Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibiting protein post-translational modifications has emerged as a promising strategy. Two key enzyme families involved in these modifications, isoprenylcysteine carboxyl methyltransferase (Icmt) and farnesyltransferase (FTase), have been the focus of intense drug development efforts. This guide provides an objective comparison of CAY10677, an Icmt inhibitor, and farnesyltransferase inhibitors (FTIs), supported by preclinical data to inform researchers and drug development professionals.
Mechanism of Action: Targeting Different Steps of Protein Prenylation
This compound and farnesyltransferase inhibitors disrupt the function of key signaling proteins, primarily small GTPases like Ras, but at distinct stages of the post-translational modification process known as prenylation.
Farnesyltransferase Inhibitors (FTIs): FTIs act on farnesyltransferase, the enzyme responsible for attaching a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX motif of substrate proteins.[1][2] This farnesylation is a critical first step for the proper localization and function of many signaling proteins, including the Ras family of oncoproteins.[3][4] By blocking farnesylation, FTIs prevent the anchoring of Ras to the cell membrane, thereby inhibiting its downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[4]
This compound (Icmt Inhibitor): this compound inhibits isoprenylcysteine carboxyl methyltransferase (Icmt), which catalyzes the final step in the prenylation pathway.[5][6] Following farnesylation (or geranylgeranylation) and proteolytic cleavage of the terminal three amino acids, Icmt methylates the newly exposed C-terminal prenylcysteine.[7] This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the protein's association with the cell membrane and subsequent signaling.[8] By inhibiting Icmt, this compound disrupts the proper localization and function of a broad range of prenylated proteins, including Ras, leading to the suppression of their downstream signaling.[7][8]
References
- 1. Reaction path of protein farnesyltransferase at atomic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 3. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Isoprenylcysteine carboxylmethyltransferase regulates mitochondrial respiration and cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of CAY10677 for Isoprenylcysteine Carboxyl Methyltransferase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases. By catalyzing the final methylation step in the prenylation pathway, Icmt facilitates the proper membrane localization and function of these key signaling proteins.[1] Dysregulation of Icmt activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. CAY10677, an analog of the prototypical Icmt inhibitor cysmethynil (B1669675), has been developed with improved solubility and cell permeability, demonstrating potent inhibition of Icmt and antiproliferative activity. This guide provides an objective comparison of this compound with other Icmt inhibitors, focusing on specificity and supported by experimental data and protocols.
Comparative Analysis of Icmt Inhibitors
The development of small molecule inhibitors against Icmt has yielded several compounds with varying potencies. This compound exhibits a half-maximal inhibitory concentration (IC50) of 0.86 μM against Icmt, showing a significant improvement over its parent compound, cysmethynil. The following table summarizes the available quantitative data for this compound and other notable Icmt inhibitors.
| Inhibitor | Target | IC50 (μM) for Icmt | Cell Proliferation IC50 (μM) | Cell Line(s) | Key Features |
| This compound | Icmt | 0.86 | 2.63 | MDA-MB-231 (Breast Cancer) | Analog of cysmethynil with improved solubility and permeability. |
| 2.55 | PC3 (Prostate Cancer) | ~10-fold more potent antiproliferative activity than cysmethynil in tested cell lines. | |||
| Cysmethynil | Icmt | 2.4[2] | 27.4 | MDA-MB-231 (Breast Cancer) | Prototypical indole-based Icmt inhibitor.[3] |
| 25.2 | PC3 (Prostate Cancer) | Induces autophagy and cell cycle arrest at the G1 phase.[2][4] | |||
| Compound 8.12 | Icmt | Not explicitly stated | ~2.5[5] | PC3 (Prostate Cancer) | Amino-derivative of cysmethynil with superior physical properties and improved in vivo efficacy.[3][6] |
| ~2.0[5] | HepG2 (Liver Cancer) | Anti-proliferative effects are mediated through an Icmt-specific mechanism.[3] | |||
| UCM-13207 | Icmt | Not explicitly stated | >80% viability at 10 µM[7] | Progeroid Fibroblasts | Selective Icmt inhibitor that ameliorates features of progeria.[8][9] |
Evaluating Inhibitor Specificity: Experimental Protocols
Ensuring that the biological effects of an inhibitor are due to on-target activity is paramount. A combination of biochemical and cellular assays is crucial for validating the specificity of Icmt inhibitors like this compound.
In Vitro Icmt Enzymatic Assay
This biochemical assay directly measures the ability of a compound to inhibit Icmt activity.
-
Principle: The assay quantifies the transfer of a radiolabeled methyl group from a donor substrate (S-adenosyl-L-[methyl-³H]-methionine) to an isoprenylated cysteine substrate.
-
Methodology:
-
Enzyme Source: Recombinant human Icmt is incubated with the test inhibitor at various concentrations.
-
Substrates: N-acetyl-S-farnesyl-L-cysteine (AFC) is used as the methyl acceptor substrate, and S-adenosyl-L-[methyl-³H]-methionine serves as the methyl donor.
-
Reaction: The enzymatic reaction is initiated by the addition of substrates.
-
Detection: The amount of radiolabeled methylated product is quantified, typically by scintillation counting after a vapor diffusion step to separate the volatile methylated product.
-
Data Analysis: The percentage of Icmt inhibition is plotted against the inhibitor concentration to determine the IC50 value.
-
Cellular Ras Localization Assay
This cell-based assay provides evidence of target engagement within a biological context.
-
Principle: Icmt-mediated methylation is essential for the proper localization of Ras proteins to the plasma membrane. Inhibition of Icmt leads to the mislocalization of Ras to the cytoplasm and Golgi apparatus.[3]
-
Methodology:
-
Cell Line: A cell line expressing a fluorescently tagged Ras protein (e.g., GFP-Ras) is utilized.
-
Treatment: Cells are treated with the Icmt inhibitor at a range of concentrations.
-
Imaging: The subcellular localization of the fluorescently tagged Ras is visualized using fluorescence microscopy.
-
Quantification: The degree of Ras mislocalization is quantified by measuring the fluorescence intensity in different cellular compartments.
-
Icmt Gene Knockout/Knockdown Studies
Genetic approaches provide the most definitive evidence for on-target inhibitor activity.
-
Principle: If an inhibitor's effects are specifically due to Icmt inhibition, cells lacking the Icmt gene should be resistant to the inhibitor.
-
Methodology:
-
Genetic Modification: The Icmt gene is knocked out or its expression is knocked down (e.g., using CRISPR/Cas9 or shRNA) in a relevant cell line.
-
Inhibitor Treatment: Both the wild-type and Icmt-deficient cells are treated with the inhibitor.
-
Phenotypic Analysis: The differential effects of the inhibitor on cellular phenotypes (e.g., cell viability, proliferation) between the two cell lines are measured. Resistance in the knockout/knockdown cells indicates on-target specificity.[3]
-
Broad Specificity Profiling (e.g., Kinome Scanning)
To assess off-target effects, inhibitors should be screened against a broad panel of related and unrelated enzymes.
-
Principle: Technologies like KINOMEscan™ utilize competition binding assays to quantify the interaction of a test compound with a large number of kinases.[10] While Icmt is a methyltransferase, similar large-scale screening panels for methyltransferases are becoming available and are crucial for determining inhibitor selectivity.
-
Methodology: The inhibitor is tested at a fixed concentration against a large panel of purified enzymes (e.g., over 450 kinases in the scanMAX panel).[11] The percentage of binding inhibition for each enzyme is determined, providing a comprehensive selectivity profile.
Signaling Pathway and Experimental Workflow
The primary role of Icmt in cancer biology is its involvement in the post-translational modification of Ras proteins, which are key upstream regulators of the MAPK/ERK signaling pathway.[12] Inhibition of Icmt disrupts Ras localization and subsequent downstream signaling, which is a critical driver of cell proliferation and survival in many cancers.
Caption: Icmt-mediated methylation is crucial for Ras membrane localization and activation of the MAPK/ERK pathway.
The following diagram outlines a logical workflow for assessing the specificity of an Icmt inhibitor like this compound.
Caption: A logical workflow for the comprehensive evaluation of Icmt inhibitor specificity.
Conclusion
This compound is a potent inhibitor of Icmt with enhanced cellular activity compared to its predecessor, cysmethynil. While direct, comprehensive specificity data for this compound against a broad panel of other enzymes is not yet publicly available, the use of Icmt knockout cells has provided strong evidence for the on-target action of its parent compound and its derivatives like compound 8.12.[3] To fully characterize the specificity of this compound, it is imperative to perform broad biochemical screens against other methyltransferases and kinases. The experimental protocols outlined in this guide provide a robust framework for researchers to rigorously evaluate the on-target and off-target effects of this compound and other Icmt inhibitors, which is a critical step in their development as potential therapeutic agents.
References
- 1. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 3. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysmethynil - Wikipedia [en.wikipedia.org]
- 5. The isoprenoid substrate specificity of isoprenylcysteine carboxylmethyltransferase: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Reactome | Cysmethynil binds ICMT:Zn2+ [reactome.org]
Unlocking Synergistic Potential: A Comparative Guide to CAY10677 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, publicly available experimental data specifically detailing the synergistic effects of CAY10677 with other chemotherapy drugs is limited. This guide, therefore, provides a framework for evaluating such potential synergies based on the known mechanism of action of this compound and established methodologies for assessing drug interactions. The proposed combinations are hypothetical and require experimental validation.
Introduction to this compound
This compound is a potent and cell-permeable inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is a critical enzyme in the post-translational modification of CAAX-motif containing proteins, including the Ras and Rho families of small GTPases.[1] By inhibiting Icmt, this compound disrupts the proper localization and function of these key signaling proteins, which are frequently dysregulated in cancer. This disruption has been shown to inhibit cancer cell proliferation and transformation, making this compound a promising candidate for anticancer therapy.[1][2]
The Icmt Signaling Axis: A Target for Combination Therapy
Icmt catalyzes the final step in the prenylation pathway, which is essential for the membrane association and activity of numerous oncogenic proteins.[3][4] Inhibition of Icmt primarily impacts the following signaling pathways:
-
Ras/Raf/MEK/ERK Pathway: Ras proteins are central regulators of cell growth, differentiation, and survival.[5][6] Aberrant Ras signaling is a hallmark of many cancers. Icmt is required for the proper membrane localization and function of Ras.[1][7] Inhibition of Icmt leads to mislocalization of Ras, thereby impairing downstream signaling through the Raf/MEK/ERK cascade.[7][8]
-
Rho GTPase Pathway: The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton, cell motility, and invasion.[4] Icmt inhibition has been shown to decrease the levels and activity of RhoA, which can lead to an increase in the cell cycle inhibitor p21Cip1.[1] This suggests a role for Icmt in regulating cell cycle progression and metastasis.[3][4]
-
DNA Damage Repair: Recent studies have indicated that Icmt suppression can compromise DNA damage repair mechanisms, potentially by reducing the activity of the MAPK signaling pathway.[9] This suggests that cancer cells with inhibited Icmt may become more susceptible to DNA-damaging agents.
Given its mechanism of action, this compound holds the potential for synergistic interactions with a variety of chemotherapy drugs. The following table outlines hypothetical combinations and the rationale for their potential synergy.
Hypothetical Synergistic Combinations with this compound
| Chemotherapy Drug Class | Mechanism of Action | Hypothesized Synergistic Rationale with this compound | Potential Cancers to Investigate |
| MEK Inhibitors (e.g., Trametinib) | Inhibit MEK1/2, downstream effectors in the Ras/Raf/MEK/ERK pathway. | Dual blockade of the Ras pathway at different points (Ras localization by this compound and MEK activity) could lead to a more profound and sustained inhibition of oncogenic signaling. | Pancreatic, Colorectal, Melanoma (with BRAF/KRAS mutations) |
| Farnesyltransferase Inhibitors (FTIs) (e.g., Tipifarnib) | Inhibit the first step of prenylation, preventing the addition of a farnesyl group to Ras and other CAAX proteins. | While FTIs have shown limited efficacy due to alternative prenylation pathways, combining them with an Icmt inhibitor could create a more complete blockade of Ras processing and function. | Pancreatic, Non-small cell lung cancer |
| Microtubule-Targeting Agents (e.g., Paclitaxel, Docetaxel) | Interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. | Inhibition of Rho GTPases by this compound can disrupt the actin cytoskeleton. The combined effect on both microtubule and actin dynamics could lead to enhanced mitotic catastrophe and apoptosis. | Breast, Ovarian, Prostate Cancer |
| DNA Damaging Agents (e.g., Cisplatin, Doxorubicin) | Induce DNA damage, leading to apoptosis in rapidly dividing cancer cells. | By impairing DNA damage repair pathways, this compound could sensitize cancer cells to the cytotoxic effects of DNA-damaging agents.[9] | Various solid tumors |
| PARP Inhibitors (e.g., Olaparib) | Inhibit poly(ADP-ribose) polymerase, an enzyme involved in DNA repair. | Similar to DNA damaging agents, combining this compound with PARP inhibitors could be particularly effective in cancers with compromised DNA repair, creating a synthetic lethal interaction.[9] | Breast, Ovarian (with BRCA mutations) |
Experimental Protocols for Assessing Synergy
To experimentally validate the potential synergistic effects of this compound, a systematic approach is required. The Chou-Talalay method is a widely accepted quantitative method to determine drug interactions.[10][11]
Key Experiment: In Vitro Cytotoxicity Assay and Synergy Analysis
1. Cell Lines and Culture:
-
Select a panel of cancer cell lines relevant to the hypothesized synergistic combinations (e.g., KRAS-mutant pancreatic cancer cells, HER2-positive breast cancer cells).
-
Culture cells in appropriate media and conditions as per standard protocols.
2. Drug Preparation:
-
Prepare stock solutions of this compound and the selected chemotherapy drug in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for single-agent and combination treatments.
3. Cytotoxicity Assay (e.g., MTT, CellTiter-Glo):
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with:
-
This compound alone (at various concentrations).
-
Chemotherapy drug alone (at various concentrations).
-
A combination of this compound and the chemotherapy drug at a constant ratio (e.g., based on the IC50 values of the individual drugs) or in a checkerboard (matrix) format.
-
Vehicle control (e.g., DMSO).
-
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Measure cell viability using a suitable assay (e.g., MTT assay by measuring absorbance at a specific wavelength).
4. Data Analysis and Synergy Quantification (Chou-Talalay Method):
-
Dose-Effect Curves: Generate dose-effect curves for each drug alone and in combination.
-
Median-Effect Analysis: Use software like CompuSyn to perform median-effect analysis based on the following equation:
-
fa / fu = (D / Dm)^m
-
Where fa is the fraction affected, fu is the fraction unaffected, D is the dose, Dm is the median-effect dose (IC50), and m is the slope of the dose-effect curve.
-
-
Combination Index (CI) Calculation: The CI is calculated to quantify the interaction between the two drugs.[10][11]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Analysis: Visualize the drug interaction by plotting the doses of each drug required to produce a specific effect (e.g., 50% inhibition) when used alone and in combination.[12][13] Points falling below the line of additivity indicate synergy.
Data Presentation: Summarizing Synergy Data
The quantitative data from synergy experiments should be summarized in a clear and structured table.
| Cell Line | Drug Combination | IC50 (this compound alone) (µM) | IC50 (Chemo Drug alone) (µM) | Combination Index (CI) at Fa=0.5 | CI at Fa=0.75 | CI at Fa=0.9 | Synergy Interpretation |
| e.g., MiaPaCa-2 | This compound + Trametinib | Value | Value | Value | Value | Value | e.g., Synergistic |
| e.g., MDA-MB-231 | This compound + Paclitaxel | Value | Value | Value | Value | Value | e.g., Additive |
| ... | ... | ... | ... | ... | ... | ... | ... |
Mandatory Visualizations
Signaling Pathway of Icmt Inhibition and Potential Synergistic Interactions
Caption: Icmt signaling pathway and points of potential synergistic intervention.
Experimental Workflow for Assessing Drug Synergy
Caption: Workflow for assessing the synergistic effects of drug combinations.
References
- 1. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoprenylcysteine carboxylmethyltransferase is critical for malignant transformation and tumor maintenance by all RAS isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Crosstalk of Oncogenic Signaling Pathways during Epithelial–Mesenchymal Transition [frontiersin.org]
- 7. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. life-science-alliance.org [life-science-alliance.org]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
A Head-to-Head Comparison of CAY10677 and UCM-13207 in Progeria Models: A Data-Driven Guide
A comprehensive analysis of two Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors, UCM-13207 and CAY10677, reveals a significant disparity in available research within the context of Hutchinson-Gilford Progeria Syndrome (HGPS). While UCM-13207 has been the subject of dedicated studies in progeria models, demonstrating notable therapeutic potential, publicly available data on the efficacy of this compound in this specific disease model is currently lacking. This guide provides a detailed overview of the existing experimental data for UCM-13207 and outlines the known characteristics of this compound, highlighting the current knowledge gap in progeria research for the latter.
Introduction to ICMT Inhibition in Progeria
Hutchinson-Gilford Progeria Syndrome is a rare, fatal genetic disorder characterized by accelerated aging. It is caused by a mutation in the LMNA gene, leading to the production of a toxic protein called progerin.[1] Progerin is a farnesylated and carboxylmethylated form of prelamin A that accumulates at the nuclear envelope, causing nuclear abnormalities and cellular senescence.[1] One promising therapeutic strategy for HGPS is the inhibition of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), the enzyme responsible for the final step in progerin processing.[1] By blocking ICMT, it is hypothesized that the toxicity of progerin can be mitigated.
Compound Overview
UCM-13207 has emerged as a significant compound in progeria research. It is a potent ICMT inhibitor that has been demonstrated to improve the main hallmarks of progeria in both in vitro and in vivo models.[2]
This compound , also known as Icmt Inhibitor 15, is an analog of the ICMT inhibitor cysmethynil, developed for improved solubility and cell permeability.[1] It is a potent ICMT inhibitor with an IC50 value of 0.86 μM.[1] While its antiproliferative activity has been documented in human cancer cell lines, its application and efficacy in progeria models have not been reported in the available scientific literature.
Quantitative Data on UCM-13207 in Progeria Models
The following table summarizes the key quantitative data from in vivo studies of UCM-13207 in the LmnaG609G/G609G progeroid mouse model.
| Parameter | Effect of UCM-13207 Treatment | Reference |
| Lifespan | Extended by 20% | [2][3] |
| Body Weight | Increased | [2][3] |
| Grip Strength | Enhanced | [2][3] |
| Tissue Senescence | Decreased in multiple organs | [2][3] |
| Cardiovascular Health | Reduced progerin levels in aortic and endocardial tissue; Increased number of vascular smooth muscle cells (VSMCs) | [2] |
Signaling Pathway of Progerin Processing and ICMT Inhibition
The following diagram illustrates the post-translational modification of prelamin A to progerin and the mechanism of action for ICMT inhibitors like UCM-13207.
References
Assessing the improved pharmacological properties of CAY10677 over first-generation inhibitors
A new generation of Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors, exemplified by CAY10677, demonstrates significant pharmacological advancements over its first-generation predecessor, cysmethynil (B1669675). These improvements, including enhanced potency, and superior cell permeability and solubility, position this compound as a more promising candidate for further preclinical and clinical development in the pursuit of novel cancer therapeutics.
This compound, an analog of the first-generation Icmt inhibitor cysmethynil, was specifically designed to overcome the limitations of the parent compound, notably its poor aqueous solubility.[1] This has resulted in a molecule with markedly improved pharmacological properties, as evidenced by its superior performance in in vitro assays.
Enhanced Potency and Antiproliferative Activity
Quantitative analysis reveals a significant increase in the potency of this compound compared to cysmethynil. This compound exhibits a lower half-maximal inhibitory concentration (IC50) against the Icmt enzyme, indicating more potent direct target engagement.[2] This enhanced enzymatic inhibition translates to substantially greater antiproliferative activity in cancer cell lines.
In human breast cancer (MDA-MB-231) and prostate cancer (PC3) cells, this compound demonstrates nearly 10-fold more potent antiproliferative activity than cysmethynil.[2] This stark difference in cellular efficacy underscores the improved drug-like properties of this compound, likely stemming from its enhanced solubility and cell permeability.
| Compound | Icmt IC50 (μM) | MDA-MB-231 IC50 (μM) | PC3 IC50 (μM) |
| This compound | 0.86[2] | 2.63[2] | 2.55[2] |
| Cysmethynil | 2.4[3] | 27.4[2] | 25.2[2] |
The Icmt Signaling Pathway and Mechanism of Action
Isoprenylcysteine carboxyl methyltransferase (Icmt) is the terminal enzyme in the post-translational modification of proteins containing a C-terminal CaaX motif.[4] This modification is crucial for the proper subcellular localization and function of numerous signaling proteins, most notably the Ras superfamily of small GTPases.
By inhibiting Icmt, both this compound and cysmethynil disrupt the final methylation step in Ras processing. This leads to the mislocalization of Ras from the plasma membrane, thereby attenuating downstream oncogenic signaling pathways such as the MAPK/Erk and PI3K/Akt cascades.[4][5] The interruption of these critical pathways ultimately induces cell cycle arrest, autophagy, and apoptosis in cancer cells.[1][6]
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 5. benchchem.com [benchchem.com]
- 6. Cysmethynil - Wikipedia [en.wikipedia.org]
CAY10677 vs. Cysmethynil: A Comparative Guide on In Vitro and In Vivo Efficacy
This guide provides an objective comparison of the in vitro and in vivo efficacy of CAY10677 and cysmethynil (B1669675), two inhibitors of Isoprenylcysteine carboxyl methyltransferase (Icmt). The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in cancer research.
Mechanism of Action: Targeting Icmt in the Ras Signaling Pathway
Both this compound and cysmethynil function as inhibitors of Icmt, a critical enzyme in the post-translational modification of many proteins, including the Ras family of small GTPases.[1][2][3] Icmt catalyzes the final step of prenylation, a process essential for the proper membrane localization and function of Ras proteins. By inhibiting Icmt, both compounds disrupt Ras signaling, which is frequently hyperactivated in cancer, leading to decreased cell proliferation and induction of apoptosis.[1][3][4] this compound is an analog of cysmethynil, specifically developed for improved solubility and cell permeability.[2]
Figure 1: The Ras signaling pathway and the inhibitory action of this compound and cysmethynil on Icmt.
In Vitro Efficacy: this compound Demonstrates Superior Potency
In vitro studies have consistently shown that this compound is a more potent inhibitor of Icmt and exhibits stronger antiproliferative effects on cancer cell lines compared to cysmethynil.
Table 1: In Vitro Efficacy Data
| Compound | Target | Icmt Inhibition IC50 | Cell Line | Antiproliferative IC50 | Reference |
| This compound | Icmt | 0.86 µM | MDA-MB-231 (Breast Cancer) | 2.63 µM | [2] |
| PC3 (Prostate Cancer) | 2.55 µM | [2] | |||
| cysmethynil | Icmt | 2.4 µM | MDA-MB-231 (Breast Cancer) | 27.4 µM | [2][5] |
| PC3 (Prostate Cancer) | 25.2 µM | [2] |
Experimental Protocols
Icmt Inhibition Assay: The half-maximal inhibitory concentration (IC50) for Icmt was determined using an in vitro enzymatic assay. The assay mixture contained recombinant Icmt, a prenylated peptide substrate, and S-adenosyl-L-[methyl-3H]-methionine. The reaction was initiated and allowed to proceed at 37°C. The amount of radiolabeled methylated peptide was quantified using a scintillation counter. IC50 values were calculated from the dose-response curves of the inhibitors.
Antiproliferative Assay (MTT Assay): Human cancer cell lines (MDA-MB-231 and PC3) were seeded in 96-well plates and treated with various concentrations of this compound or cysmethynil for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the IC50 values, representing the concentration required to inhibit cell growth by 50%, were determined.
References
Safety Operating Guide
Proper Disposal of CAY10677: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of CAY10677, an inhibitor of Icmt. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This document outlines the necessary steps for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the Safety Data Sheet (SDS) provided by the manufacturer and general best practices for hazardous waste management.
Summary of Material Hazards and Properties
A thorough understanding of the material's properties is the first step in safe disposal. Below is a summary of key data for this compound.
| Property | Data |
| Chemical Name | 5-(2-amino-5-pyrimidinyl)-N,N-diethyl-1-octyl-1H-indole-3-methanamine |
| CAS Number | 1443253-20-0 |
| GHS Hazard Statements | Based on the available Safety Data Sheet, this compound is not classified as hazardous. |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P262: Do not get in eyes, on skin, or on clothing. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, like any laboratory chemical, must be conducted in a manner that ensures the safety of personnel and minimizes environmental impact. The following protocol provides a step-by-step guide for its disposal.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Safety glasses with side-shields
-
Impervious gloves (e.g., nitrile)
-
A lab coat
2. Waste Identification and Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous waste container. The container must be compatible with the chemical and properly sealed.
-
Solutions: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials, such as pipette tips, tubes, or paper towels, that have come into contact with this compound should be considered contaminated and disposed of as solid hazardous waste.
3. Waste Collection and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and its formal name), and the accumulation start date.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
4. Disposal:
-
Disposal of this compound must be carried out through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.
-
Provide the EHS office with a complete and accurate inventory of the waste.
Under no circumstances should this compound be disposed of down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment. Always consult your institution's specific guidelines and the most recent version of the Safety Data Sheet for any updates.
Personal protective equipment for handling CAY10677
Equipping your laboratory personnel with the appropriate personal protective equipment (PPE) is the first line of defense when handling chemical compounds like CAY10677. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound by researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) for this compound
A thorough risk assessment should be conducted before handling this compound to ensure that all potential hazards are identified and addressed. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety principles for handling chemicals of unknown toxicity.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Eyes and Face | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. A face shield may be required for procedures with a high risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling chemicals. Always check the glove manufacturer's compatibility chart for specific chemicals. Gloves should be inspected before use and changed immediately if contaminated, punctured, or torn. |
| Body | Laboratory Coat | A flame-resistant lab coat, fully buttoned, should be worn to protect skin and clothing from spills. |
| Respiratory | Chemical Fume Hood | All work with this compound, especially when handling the solid form or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Procedural Guidance for Handling this compound
Adherence to standard operating procedures is critical for minimizing risk. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Workflow for Safe Handling and Disposal of this compound
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste: Unused this compound and any grossly contaminated disposable items (e.g., weigh boats, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container. Ensure that incompatible waste streams are not mixed.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste in accordance with your institution's policies.
Always follow your institution's specific guidelines for hazardous waste disposal. If you are unsure about the proper procedure, contact your institution's Environmental Health and Safety (EHS) department for guidance. By adhering to these safety protocols, you can minimize your risk and ensure a safe laboratory environment when working with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
